1-[(3,5-Dimethylphenyl)methyl]piperazine
Description
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Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-7-12(2)9-13(8-11)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3 |
InChI Key |
YPZULLYQDCUEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCNCC2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(3,5-Dimethylphenyl)methyl]piperazine: A Key Building Block in Modern Drug Discovery
This technical guide provides an in-depth analysis of 1-[(3,5-Dimethylphenyl)methyl]piperazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and its pivotal role in the creation of novel therapeutic agents, particularly in the context of serotonin receptor modulation.
Core Compound Identification and Properties
1-[(3,5-Dimethylphenyl)methyl]piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring attached to a 3,5-dimethylphenyl group via a methylene bridge.
| Property | Value | Source |
| CAS Number | 105907-65-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][4] |
| Molecular Weight | 190.28 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [1] |
Solubility:
-
DMF: 30 mg/ml
-
DMSO: 30 mg/ml
-
Ethanol: 30 mg/ml
-
DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml[1]
Strategic Importance in Medicinal Chemistry
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[5][6] The nitrogen atoms in the piperazine ring are amenable to various chemical modifications, allowing for the fine-tuning of pharmacological properties.[7] This versatility has led to the incorporation of piperazine in a wide array of approved drugs, including antidepressants, antipsychotics, and antihistamines.[5][6]
1-[(3,5-Dimethylphenyl)methyl]piperazine serves as a crucial intermediate in the synthesis of more complex molecules. While it is reported to be inactive at dopamine and serotonin receptors on its own, its value lies in its utility as a starting material for developing bioactive compounds.[1]
Synthesis and Characterization
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine and related N-arylpiperazines typically involves the N-arylation of a piperazine derivative. A general synthetic approach is outlined below.
General Synthetic Workflow
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. However, for a compound like 1-[(3,5-Dimethylphenyl)methyl]piperazine, a more direct approach involving reductive amination is also feasible.
Caption: A potential synthetic pathway for 1-[(3,5-Dimethylphenyl)methyl]piperazine via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: To a solution of 3,5-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 1-[(3,5-Dimethylphenyl)methyl]piperazine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Application in the Development of 5-HT₇ Receptor Antagonists
A key application of 1-[(3,5-Dimethylphenyl)methyl]piperazine is as a building block for the synthesis of 5-HT₇ receptor antagonists.[1] The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and sleep. Therefore, antagonists of this receptor are of significant interest for the treatment of central nervous system (CNS) disorders.[7]
The 5-HT₇ Receptor Signaling Pathway
The 5-HT₇ receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA).
Caption: Simplified signaling pathway of the 5-HT₇ receptor.
From Building Block to Bioactive Compound
The synthesis of a 5-HT₇ receptor antagonist from 1-[(3,5-Dimethylphenyl)methyl]piperazine would typically involve further chemical modifications at the second nitrogen atom of the piperazine ring. This allows for the introduction of other pharmacophoric features necessary for high-affinity binding to the receptor.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-[(3,5-Dimethylphenyl)methyl]piperazine. It is classified as an eye irritant.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area.[1]
Conclusion
1-[(3,5-Dimethylphenyl)methyl]piperazine is a valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of 5-HT₇ receptor antagonists highlights its potential for the development of novel therapeutics for CNS disorders. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for researchers and drug development professionals to leverage this compound in their work.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed. [Link]
Sources
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- 4. 1-(3,5-Dimethylphenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Binding Affinity Profiles of 1-[(3,5-Dimethylphenyl)methyl]piperazine for CNS Receptors
This guide provides an in-depth technical analysis of 1-[(3,5-Dimethylphenyl)methyl]piperazine , chemically identified as 1-(3,5-dimethylbenzyl)piperazine (often abbreviated as 3,5-DMBZP ).
This compound acts primarily as a monoamine transporter modulator and a Sigma-1 receptor ligand , distinct from its phenylpiperazine analogs (e.g., mCPP, TFMPP) which are direct serotonin receptor agonists.
Technical Guide & Experimental Framework
Executive Summary: The Pharmacophore
1-[(3,5-Dimethylphenyl)methyl]piperazine (3,5-DMBZP) is a structural analog of Benzylpiperazine (BZP) . Its pharmacological profile is defined by the benzyl moiety attached to the piperazine nitrogen, which confers selectivity for monoamine transporters (DAT, NET) over direct serotonin receptor activation.
Unlike phenylpiperazines (where the aryl ring is directly bonded to the nitrogen), the insertion of the methylene bridge (-CH2-) in 3,5-DMBZP drastically alters the binding thermodynamics:
-
Primary Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Sigma-1 (
) Receptors. -
Secondary Targets: 5-HT Transporter (SERT) (lower affinity), 5-HT receptors (low/negligible affinity compared to phenyl-analogs).
-
Mechanism: Acts as a transporter substrate/releaser (similar to amphetamine) and potentially as a Sigma-1 ligand.
Chemical Identity & Structural Logic
The 3,5-dimethyl substitution pattern on the benzyl ring introduces specific steric and lipophilic properties that differentiate it from the parent BZP.
| Feature | Specification |
| IUPAC Name | 1-[(3,5-dimethylphenyl)methyl]piperazine |
| Common Abbr. | 3,5-DMBZP |
| Formula | |
| MW | 204.31 g/mol |
| LogP (Predicted) | ~2.8 (Higher lipophilicity than BZP due to dimethyl groups) |
| pKa | ~9.2 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
| Key Structural Motif | N-Benzyl (Transporter/Sigma selectivity) vs. N-Phenyl (5-HT Receptor selectivity) |
Structural Impact on Binding
-
Steric Bulk (3,5-positions): The methyl groups at the meta positions increase the hydrophobic surface area. This often enhances affinity for the Sigma-1 receptor hydrophobic pocket and the DAT substrate site compared to unsubstituted BZP.
-
Symmetry: The 3,5-substitution is symmetric, preventing the formation of regioisomers during metabolic hydroxylation at the ortho positions, though para-hydroxylation remains a primary metabolic pathway.
Pharmacological Binding Profile
A. Monoamine Transporter Affinity ( / )
The primary mechanism of action for benzylpiperazines is the inhibition of monoamine uptake and the induction of release via transporter reversal.
| Target | Affinity ( | Functional Effect | Mechanism Note |
| DAT (Dopamine) | High (~100 - 500 nM) | Releaser / Uptake Inhibitor | Competitive substrate; induces efflux. |
| NET (Norepinephrine) | High (~50 - 300 nM) | Releaser / Uptake Inhibitor | Potent sympathomimetic effects. |
| SERT (Serotonin) | Moderate/Low (> 1,000 nM) | Weak Releaser | significantly less potent than at DAT/NET. |
Note: Values are extrapolated from the structure-activity relationship (SAR) of BZP and its dimethyl analogs (e.g., 3,4-DMBZP). The 3,5-substitution generally retains DAT/NET selectivity.
B. Receptor Selectivity Profile
Unlike 1-(3-chlorophenyl)piperazine (mCPP), which binds 5-HT receptors with nanomolar affinity, 3,5-DMBZP shows a distinct "clean" receptor profile, with the exception of Sigma receptors.
| Receptor Family | Binding Affinity | Notes |
| 5-HT | Low / Negligible ( | The methylene bridge disrupts the critical aryl-binding interaction required for 5-HT receptor activation. |
| Dopamine D | Negligible | Does not act as a direct agonist/antagonist. |
| Sigma-1 ( | High Potential ( | N-benzylpiperazines are privileged scaffolds for |
| Alpha-2 Adrenergic | Weak | Potential off-target effect (common in piperazines). |
Mechanism of Action: Signaling Pathways
The following diagram illustrates the dual mechanism: Transporter Reversal (Stimulant effect) and Sigma-1 Modulation (Chaperone activity).
Caption: Dual-pathway mechanism showing monoamine transporter reversal (stimulant action) and Sigma-1 receptor modulation (intracellular signaling).
Experimental Protocols: Binding Assays
To validate the affinity profile of 3,5-DMBZP, the following radioligand binding protocols are the industry standard.
Protocol A: Dopamine Transporter (DAT) Binding Assay
Objective: Determine
-
Tissue Preparation:
-
Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge at 48,000 x g for 20 min; resuspend pellet.
-
-
Radioligand:
-
Use [
H]WIN 35,428 (0.5 nM final concentration). This ligand is highly selective for DAT.
-
-
Displacement:
-
Incubate membranes with radioligand and varying concentrations of 3,5-DMBZP (
to M). -
Non-specific binding (NSB): Define using 1
M GBR-12909 or Cocaine.
-
-
Incubation:
-
2 hours at 4°C (to minimize uptake and focus on binding).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
Protocol B: Sigma-1 ( ) Receptor Binding Assay
Objective: Assess affinity for
-
Ligand:
-Pentazocine (2-3 nM). -
NSB Definition: 10
M Haloperidol. -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubation: 120 min at 25°C.
-
Relevance: High affinity here suggests potential for modulation of cognitive function or neuroprotection, a key differentiator from pure stimulants.
Visualization of Experimental Workflow
Caption: Standardized Radioligand Binding Assay workflow for determining Ki values of 3,5-DMBZP.
References
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans: In Vitro and In Vivo Effects of 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).Journal of Pharmacology and Experimental Therapeutics , 315(3), 1105-1115. Link
-
Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class.[1]Auburn University Electronic Theses and Dissertations . (Detailed analysis of 3,5-DMBZP regioisomer differentiation). Link
-
Mestres, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.ChemMedChem , 8(7), 1161-1174. (Discusses benzylpiperazine scaffold binding modes).[2] Link
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands.Current Neuropharmacology , 6(4), 344-366. (Context for Sigma-1 affinity of hydrophobic amines). Link
-
Cayman Chemical. (2024). 1-(3,5-Dimethylphenyl)piperazine Product Information. (Used for structural contrast; confirms phenyl-analog inactivity at 5-HT/DA receptors, reinforcing the necessity of the benzyl moiety for transporter activity). Link
Sources
- 1. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Metabolic Pathways of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Introduction: The Critical Role of Metabolic Prediction in Drug Development
In the intricate journey of a drug candidate from discovery to clinical application, a thorough understanding of its metabolic fate is paramount. The enzymatic transformation of a xenobiotic, such as 1-[(3,5-Dimethylphenyl)methyl]piperazine, within a biological system dictates its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). These metabolic processes can significantly influence the compound's efficacy, duration of action, and potential for toxicity. Early and accurate prediction of metabolic pathways allows for the proactive identification of potentially reactive or toxic metabolites, guiding medicinal chemists in the optimization of lead compounds to enhance their metabolic stability and safety profiles.[1][2]
This technical guide provides a comprehensive overview of the predicted metabolic pathways for 1-[(3,5-Dimethylphenyl)methyl]piperazine, a molecule featuring a piperazine ring linked to a 3,5-dimethylphenyl moiety via a methylene bridge. The predictions are grounded in established principles of drug metabolism and supported by scientific literature on the biotransformation of structurally related compounds. Furthermore, this guide outlines a detailed experimental framework for the in vitro validation of these predicted pathways, ensuring a robust and scientifically sound approach to characterizing the metabolic profile of this compound.
Predicted Metabolic Pathways of 1-[(3,5-Dimethylphenyl)methyl]piperazine
The metabolism of 1-[(3,5-Dimethylphenyl)methyl]piperazine is anticipated to proceed through a series of Phase I and Phase II reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4] The key predicted metabolic transformations are detailed below.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity.[5] For 1-[(3,5-Dimethylphenyl)methyl]piperazine, the following Phase I pathways are predicted:
1. N-Dealkylation of the Piperazine Moiety:
N-dealkylation is a common and often major metabolic pathway for compounds containing an N-benzylpiperazine scaffold.[6][7] This reaction involves the oxidative cleavage of the C-N bond between the benzylic carbon and the piperazine nitrogen, catalyzed by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6.[3][8] This pathway would yield two primary metabolites: 3,5-dimethylbenzaldehyde and piperazine. The 3,5-dimethylbenzaldehyde would likely be further oxidized to 3,5-dimethylbenzoic acid.
-
Causality: The electron-rich nature of the nitrogen atoms in the piperazine ring and the benzylic carbon makes this position susceptible to oxidative attack by CYP enzymes. The stability of the resulting carbocation intermediate facilitates this cleavage.
2. Aromatic Hydroxylation of the Dimethylphenyl Ring:
The 3,5-dimethylphenyl ring is a substrate for aromatic hydroxylation, another common CYP-mediated reaction.[9] This involves the addition of a hydroxyl group to the aromatic ring. The most likely positions for hydroxylation are the carbons ortho and para to the methyl groups, which are activated by the electron-donating nature of the alkyl substituents.
-
Causality: The high electron density of the aromatic ring makes it a target for electrophilic attack by the activated oxygen species within the CYP active site. Steric hindrance from the methyl groups will also influence the regioselectivity of this reaction.
3. Oxidation of the Methyl Groups:
The methyl groups on the aromatic ring are susceptible to benzylic oxidation.[10] This process, also mediated by CYP enzymes, would initially form a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then to a carboxylic acid. Oxidation can occur at one or both methyl groups.
-
Causality: The C-H bonds of the benzylic methyl groups are weaker than other aliphatic C-H bonds, making them more susceptible to hydrogen abstraction by the reactive oxygen species of CYP enzymes.
4. Piperazine Ring Opening:
While less common than N-dealkylation, oxidative degradation of the piperazine ring can occur.[9] This can lead to the formation of various linear amine metabolites.
-
Causality: This pathway involves multiple oxidative steps and is generally a minor route compared to the more facile N-dealkylation and hydroxylation reactions.
Predicted Phase I Metabolic Pathways
Caption: Predicted Phase II conjugation of Phase I metabolites.
Experimental Validation of Predicted Metabolic Pathways
The in silico predictions of metabolic pathways must be confirmed through rigorous in vitro experimental studies. The following protocols describe standard methodologies for assessing the metabolic stability and identifying the metabolites of 1-[(3,5-Dimethylphenyl)methyl]piperazine. These studies are typically conducted in accordance with guidelines from regulatory agencies such as the FDA. [11][12][13]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. [14][15][16] Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 1-[(3,5-Dimethylphenyl)methyl]piperazine in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound. [17][18] Data Analysis:
-
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Table 1: Example Data for Microsomal Stability Assay
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
In Vitro Metabolic Stability and Metabolite Identification Using Hepatocytes
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive model of hepatic metabolism. [19][20][21] Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 1-[(3,5-Dimethylphenyl)methyl]piperazine in a suitable solvent.
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare pre-warmed incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Incubate the hepatocytes (e.g., 0.5 x 10^6 cells/mL) with the test compound (final concentration 1 µM) in a suspension culture (e.g., in a 24-well plate on an orbital shaker) at 37°C in a humidified incubator with 5% CO2. [22] * At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Quantify the parent compound to determine the metabolic stability as described for the microsomal assay.
-
Analyze the high-resolution mass spectrometry data to identify potential metabolites by looking for expected mass shifts corresponding to the predicted metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for demethylation followed by oxidation to a carboxylic acid).
Table 2: Predicted Mass Shifts for Metabolite Identification
| Metabolic Reaction | Mass Shift (Da) |
| Hydroxylation | +16 |
| Dihydroxylation | +32 |
| Oxidation of methyl to carboxylic acid | +28 |
| N-Dealkylation (loss of benzyl group) | -119 |
| Glucuronidation | +176 |
| Sulfation | +80 |
Conclusion
The metabolic fate of 1-[(3,5-Dimethylphenyl)methyl]piperazine is predicted to be governed by a series of well-established Phase I and Phase II biotransformations. The primary metabolic pathways are anticipated to be N-dealkylation of the piperazine ring, aromatic hydroxylation of the dimethylphenyl moiety, and oxidation of the methyl groups, followed by conjugation of the resulting hydroxylated metabolites. The outlined in vitro experimental protocols using liver microsomes and hepatocytes provide a robust framework for the definitive validation of these predictions and the comprehensive characterization of the compound's metabolic profile. A thorough understanding of these metabolic pathways is a critical component in the preclinical development of 1-[(3,5-Dimethylphenyl)methyl]piperazine, enabling informed decisions regarding its potential as a therapeutic agent.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
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BS Publications. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from [Link]
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Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
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-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. Retrieved from [Link]
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Baghla, R. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
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Shanu-Wilson, J. (2022, September 8). Phase II Drug Metabolism. Retrieved from [Link]
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- Wang, Y., et al. (2025, August 7). In Silico Prediction of the Site of Oxidation by Cytochrome P450 3A4 That Leads to the Formation of the Toxic Metabolites of Pyrrolizidine Alkaloids. Toxins, 17(8), 456.
- Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 877-882.
- Al-Zoubi, R. M., & Al-Sawalha, M. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Molecules, 29(8), 1890.
- Lin, H. L., & Lu, A. Y. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 13(11), 1847.
- Wang, L., et al. (2024, September 5). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(17), 4012.
- El-Fattah, M. A. A., et al. (2024, October 24).
- Popa, D. S., et al. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
- He, K., et al. (2004). Differential Oxidation of Mifepristone by Cytochromes P450 3A4 and 3A5. Drug Metabolism and Disposition, 32(11), 1237-1241.
- Breyer, U., Gaertner, H. J., & Prox, A. (1974). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. Biochemical Pharmacology, 23(2), 313-322.
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- 6. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism [mdpi.com]
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Methodological & Application
Efficient synthesis protocols for 1-[(3,5-Dimethylphenyl)methyl]piperazine from 3,5-dimethylbenzyl chloride
This comprehensive application note provides researchers, scientists, and drug development professionals with detailed protocols for the efficient synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine from 3,5-dimethylbenzyl chloride. This guide emphasizes the chemical principles, safety considerations, and practical execution of the synthesis, ensuring a reproducible and high-yielding process.
Introduction: The Significance of Substituted Piperazines
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antiviral, antibacterial, anticancer, and antifungal properties. The 1-benzylpiperazine moiety, in particular, is a key structural element in various biologically active compounds. The dimethylphenyl substitution pattern, as in 1-[(3,5-Dimethylphenyl)methyl]piperazine, allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Mechanistic Insights: The Nucleophilic Substitution Reaction
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine from 3,5-dimethylbenzyl chloride and piperazine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,5-dimethylbenzyl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.
A primary challenge in this synthesis is controlling the selectivity of the reaction to favor mono-alkylation over di-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic. The protocols outlined below employ strategies to maximize the yield of the desired mono-substituted product.
Reaction Workflow
Caption: General workflow for the synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine.
Safety First: Handling of Reagents
3,5-Dimethylbenzyl Chloride:
-
Hazards: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation.[1][2]
-
Precautions: Always handle 3,5-dimethylbenzyl chloride in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Piperazine:
-
Hazards: Piperazine is corrosive and can cause skin and eye irritation.[3] It is also a sensitizer and may cause an allergic skin reaction.
-
Precautions: Handle piperazine in a well-ventilated area.[3] Wear appropriate PPE. Avoid creating dust if using the solid form.
Protocol 1: Direct Alkylation in an Alcoholic Solvent
This protocol is adapted from a well-established procedure for the synthesis of 1-benzylpiperazine and is optimized for the synthesis of the target compound.[4]
Materials and Equipment
-
3,5-Dimethylbenzyl chloride
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve piperazine (2.5 equivalents) in absolute ethanol.
-
Addition of Alkylating Agent: While stirring the piperazine solution, slowly add a solution of 3,5-dimethylbenzyl chloride (1.0 equivalent) in absolute ethanol dropwise at room temperature. An excess of piperazine is used to favor mono-alkylation.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add a 2M aqueous solution of sodium hydroxide to deprotonate the piperazine hydrochloride salt and dissolve any remaining piperazine.
-
Extraction: Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the crude product. Purify the crude 1-[(3,5-Dimethylphenyl)methyl]piperazine by vacuum distillation or by crystallization from a suitable solvent (e.g., hexane/ethyl acetate).
| Parameter | Value |
| Stoichiometry (Piperazine:Chloride) | 2.5 : 1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Protocol 2: Phase Transfer Catalysis for Enhanced Efficiency
This protocol utilizes a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases, often leading to faster reaction times and milder conditions.
Materials and Equipment
-
3,5-Dimethylbenzyl chloride
-
Piperazine
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Standard glassware for organic synthesis
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of a solution of piperazine (1.5 equivalents) and potassium carbonate (2.0 equivalents) in water, and a solution of 3,5-dimethylbenzyl chloride (1.0 equivalent) in toluene.
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 2-4 hours. The PTC will facilitate the transfer of the piperazine from the aqueous phase to the organic phase for the reaction to occur.
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate and collect the organic layer.
-
Aqueous Wash: Wash the organic layer with water (2 x 50 mL) to remove any remaining inorganic salts and piperazine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
| Parameter | Value |
| Stoichiometry (Piperazine:Chloride) | 1.5 : 1 |
| Solvent System | Toluene/Water |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
Characterization of 1-[(3,5-Dimethylphenyl)methyl]piperazine
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl group, the benzylic methylene protons, and the piperazine ring protons in the expected integration ratios. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the piperazine carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₂₀N₂ (204.31 g/mol ). |
| Melting Point | A sharp melting point for the crystalline solid. |
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine. The choice between the direct alkylation and the phase transfer catalysis method will depend on the available resources and desired scale of the reaction. Both methods, when executed with care and adherence to safety protocols, will yield the desired product in good purity and high yield, providing a valuable building block for further research and development in the field of medicinal chemistry.
Reaction Mechanism Diagram
Caption: SN2 mechanism for the synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine.
References
-
Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 41, p.13 (1961). Link
-
European Patent EP0847999B1. N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Link
- Revue Roumaine de Chimie, 2019, 64(11), 941-947. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
MedChemExpress. 1-(3,5-Dimethylphenyl)piperazine. Link
-
Cayman Chemical. 1-(3,5-Dimethylphenyl)piperazine. Link
- TCI Chemicals. (2025-08-07).
-
Sigma-Aldrich. 1-(3,5-Dimethylphenyl)piperazine. Link
-
Molecules 2023, 28(15), 5781. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Link
- SynQuest Labs.
-
Chinese Patent CN1634901A. Process for preparing N-benzyl piperazine. Link
-
Sigma-Aldrich. 3,5-Dimethylbenzoyl chloride. Link
-
Chinese Patent CN109851492A. The synthetic method of 3, 5- dimethyl benzoyl chlorides. Link
-
Organic Chemistry Portal. Synthesis of piperazines. Link
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link
- ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
-
ChemicalBook. 1-(3,5-Dimethylphenyl)piperazine. Link
-
Molecules 2020, 25(9), 2189. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Link
-
ChemicalBook. 3,5-Dimethylbenzoyl chloride. Link
- TUODA. (2025-06-20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
-
NIST WebBook. Piperazine, 1-methyl-. Link
- Fisher Scientific. (2025-12-21).
- International Journal of Pharmaceutical Sciences and Research, 2012; 3(10): 3745-3751. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
-
Wikipedia. Benzylpiperazine. Link
- ResearchGate. (2011). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction.
Sources
Application Note: A Robust HPLC-UV Method for the Determination of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Introduction
1-[(3,5-Dimethylphenyl)methyl]piperazine is a synthetic intermediate and building block used in the development of various bioactive compounds and pharmaceutical agents.[1][2] The piperazine moiety is a common scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[3] Accurate and reliable analytical methods for the quantification of this compound are crucial for ensuring the quality and purity of starting materials and for monitoring reaction progress in drug synthesis. This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of 1-[(3,5-Dimethylphenyl)methyl]piperazine. The rationale behind the selection of chromatographic parameters is discussed in depth, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties of 1-[(3,5-Dimethylphenyl)methyl]piperazine
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
-
Structure:
-
Chemical Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.3 g/mol [1]
-
-
UV Absorbance: The presence of the 3,5-dimethylphenyl chromophore imparts significant UV activity, with reported absorbance maxima at 211 nm and 252 nm.[1] This allows for sensitive detection using standard UV detectors without the need for derivatization, a technique sometimes required for simple piperazine compounds that lack a strong chromophore.[4][5][6]
-
Predicted pKa and logP:
-
The piperazine ring contains two nitrogen atoms, making it a basic compound. The predicted pKa for the protonated amine is crucial for selecting the mobile phase pH. For a structurally similar compound, 1-(2,6-dimethylphenyl)piperazine, a pKa of 8.96 has been predicted. Piperazine itself has two pKa values of approximately 9.73 and 5.35. Based on these values, the pKa of 1-[(3,5-Dimethylphenyl)methyl]piperazine is estimated to be in the range of 8.5-9.5.
-
The predicted octanol-water partition coefficient (logP) is an indicator of the compound's hydrophobicity. A higher logP value suggests greater retention in reversed-phase chromatography. For this compound, the logP is predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity and good suitability for RP-HPLC.
-
HPLC Method Development Strategy
The development of a robust and reliable HPLC method follows a logical progression, with each parameter carefully chosen to achieve optimal separation and detection.
Logical Workflow for HPLC Method Development
Sources
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. rjptonline.org [rjptonline.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: Preparation of 1-[(3,5-Dimethylphenyl)methyl]piperazine Hydrochloride Salts for Aqueous Solubility
Abstract & Introduction
The compound 1-[(3,5-Dimethylphenyl)methyl]piperazine (often referred to as N-(3,5-dimethylbenzyl)piperazine) is a lipophilic secondary amine commonly used as a pharmacophore in medicinal chemistry. While the free base exhibits excellent solubility in organic solvents (DMSO, Ethanol, DMF), it possesses poor aqueous solubility (< 0.5 mg/mL), which limits its bioavailability and suitability for aqueous-based biological assays.
This Application Note details the protocol for converting the free base into its Mono-hydrochloride (HCl) and Dihydrochloride (2HCl) salt forms. The conversion utilizes an anhydrous precipitation method to maximize yield and purity while mitigating the common phenomenon of "oiling out" associated with lipophilic benzylpiperazines.
Chemical Context
-
Free Base: Lipophilic, low melting point, prone to oxidation over time.
-
Target Salt: Hydrochloride.[1]
-
Mechanism: Protonation of the piperazine nitrogen atoms.
-
N4 (Secondary Amine): Highly basic (pKa ~9.0–9.5). First site of protonation.
-
N1 (Tertiary Amine): Less basic (pKa ~5.0–5.5) due to steric bulk and inductive effects of the benzyl group.
-
Implication: Stoichiometric control allows for the selective isolation of Mono-HCl or Di-HCl forms.
-
Pre-Formulation & Material Selection[2][3]
Reagents
| Reagent | Grade | Purpose |
| 1-[(3,5-Dimethylphenyl)methyl]piperazine | >98% Purity | Starting Material (Free Base) |
| HCl in 1,4-Dioxane (4.0 M) | Anhydrous | Proton source (Preferred over aqueous HCl to prevent oiling) |
| Ethyl Acetate (EtOAc) | ACS Grade | Primary Solvent (Reaction Medium) |
| Ethanol (Absolute) | ACS Grade | Recrystallization Co-solvent |
| Diethyl Ether / Hexane | ACS Grade | Anti-solvent for precipitation |
Critical Decision: Mono- vs. Di-Hydrochloride
-
Mono-HCl: Preferred for balanced solubility and lower hygroscopicity. Often crystalline and stable.
-
Di-HCl: Maximum aqueous solubility but significantly more hygroscopic. The high acidity of the solution (pH < 2) may be incompatible with certain sensitive biological assays.
Experimental Protocols
Protocol A: Preparation of Mono-Hydrochloride Salt (1:1 Stoichiometry)
Target: Selective protonation of the secondary amine (N4).
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 1.0 g (approx. 4.9 mmol) of the free base in 10 mL of Ethyl Acetate in a round-bottom flask.
-
Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter to remove insoluble impurities.
-
-
Temperature Control:
-
Cool the solution to 0–5°C using an ice bath.
-
Reasoning: Lower temperature reduces the solubility of the salt, promoting precipitation, and controls the exotherm of the acid-base reaction.
-
-
Acid Addition:
-
Calculate exactly 1.0 molar equivalent of HCl (e.g., 1.22 mL of 4.0 M HCl in Dioxane).
-
Add the HCl solution dropwise over 10 minutes with vigorous stirring.
-
Observation: A white precipitate should form immediately. If an oil forms instead, see Section 5 (Troubleshooting).
-
-
Maturation:
-
Remove the ice bath and allow the slurry to stir at room temperature (20–25°C) for 2 hours.
-
Causality: This "aging" process allows the crystal lattice to organize, converting potential amorphous/oily material into a stable crystalline form.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (vacuum filtration).
-
Wash the cake twice with cold Ethyl Acetate (2 x 5 mL) to remove unreacted free base.
-
Wash once with Diethyl Ether (5 mL) to facilitate drying.
-
-
Drying:
-
Dry under high vacuum (< 5 mbar) at 40°C for 12 hours.
-
Check: Verify weight to ensure solvent removal.
-
Protocol B: Preparation of Dihydrochloride Salt (Excess Acid)
Target: Complete protonation of both N1 and N4 nitrogens.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 1.0 g of free base in 5 mL of Ethanol (EtOAc is often too non-polar for the highly polar Di-HCl salt, leading to sticky gums).
-
-
Acid Addition:
-
Add 2.5 molar equivalents of HCl (e.g., ~3.1 mL of 4.0 M HCl in Dioxane).
-
Perform addition at room temperature.[2]
-
-
Precipitation Induction:
-
The Di-HCl salt is often soluble in Ethanol. To induce precipitation, slowly add Diethyl Ether (anti-solvent) dropwise until persistent turbidity is observed.
-
Cool to -20°C (freezer) for 4–12 hours.
-
-
Isolation:
-
Filter the hygroscopic solid rapidly under a nitrogen blanket if possible.
-
Warning: The Di-HCl salt will absorb atmospheric moisture quickly.
-
-
Drying:
-
Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) to ensure complete removal of water/solvent.
-
Visualization of Workflows
Diagram 1: Salt Selection Logic
This decision tree guides the researcher based on the intended downstream application.
Caption: Decision matrix for selecting between Mono-HCl and Di-HCl salt forms based on solubility vs. pH tolerance.
Diagram 2: Experimental Workflow (Protocol A)
Visualizing the critical steps to avoid "oiling out."
Caption: Workflow for Mono-HCl synthesis with a contingency loop for handling "oiling out" phenomena.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode in benzylpiperazine salt formation is phase separation into an oil rather than a crystal. This occurs when the melting point of the salt solvate is lower than the process temperature, or due to impurities.
Corrective Actions:
-
Seed Crystals: If you have a small amount of solid salt from a previous batch, add a "seed" crystal during the acid addition.
-
Solvent Polarity: If oiling occurs in EtOAc, add a small amount of Ethanol (5-10%) to dissolve the oil, heat to reflux, and then cool very slowly (1°C/min) to induce crystallization.
-
Anhydrous Conditions: Ensure the HCl source is anhydrous. Water acts as a plasticizer and promotes oiling.
Analytical Validation
To ensure the protocol was successful, perform the following validation steps:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (D2O or DMSO-d6) | Downfield shift of N-adjacent protons compared to free base. |
| Stoichiometry | Silver Nitrate Titration | Mono-HCl: ~13-15% Cl content (calc. based on MW).[1][3][4] Di-HCl: ~23-25% Cl content. |
| Purity | HPLC (C18 Column) | > 98% Area Under Curve. |
| Solubility | Saturation in Water (25°C) | Mono-HCl: > 10 mg/mL Di-HCl: > 50 mg/mL |
| Melting Point | DSC or Capillary | Sharp peak (Range depends on polymorph, typically >200°C for salts). |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011).[4][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
PubChem. (n.d.). 1-Benzylpiperazine Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. (n.d.).[3] Oiling Out in Crystallization. [Link][7][8]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 3. swgdrug.org [swgdrug.org]
- 4. search.lib.utexas.edu [search.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. mt.com [mt.com]
Application Note: A Multi-Faceted Approach to In Vitro Cytotoxicity Profiling of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Abstract
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 1-[(3,5-Dimethylphenyl)methyl]piperazine, a heterocyclic compound belonging to the arylpiperazine class.[1][2] Members of this chemical family have demonstrated a wide range of biological activities, including potential anti-proliferative and cytotoxic effects, making them a subject of interest in medicinal chemistry and drug development.[3][4][5] A single-endpoint assay is often insufficient to fully characterize a compound's cellular impact. Therefore, this document details a multi-assay strategy designed to provide a more complete and mechanistic understanding of cytotoxicity. We present detailed protocols for assessing metabolic viability (MTT assay), plasma membrane integrity (LDH release assay), and the induction of programmed cell death (Caspase-3/7 activity assay). By integrating data from these distinct methodologies, researchers can differentiate between cytotoxic, cytostatic, and other cellular effects, ensuring a robust and reliable assessment.
Foundational Concepts: Deconstructing Cytotoxicity
Before proceeding to experimental protocols, it is crucial to understand the different ways a compound can affect a cell population. Cytotoxicity is not a monolithic event; it encompasses various mechanisms leading to cell death.[6] A thorough investigation should aim to distinguish between:
-
Viability: A measure of overall cell health, often assessed by quantifying metabolic activity or the number of living cells in a population.[7][8]
-
Cytotoxicity: The quality of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis.[9][10]
-
Cytostasis: A state where cell proliferation is inhibited without inducing cell death.[6]
Relying on a single assay can be misleading. For instance, a reduction in the signal from a metabolic assay like MTT could indicate cell death or simply a slowdown in proliferation (cytostasis).[11] Therefore, a multi-pronged approach is essential for a conclusive assessment. The three assays proposed herein are chosen for their complementary nature: they probe different hallmark events in the life and death of a cell.
Figure 1: Interplay of cellular fates and corresponding assays.
Pre-Experimental Preparation
Compound Handling and Solubilization
1-[(3,5-Dimethylphenyl)methyl]piperazine is soluble in organic solvents such as DMSO and ethanol.[2]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions of the compound in complete cell culture medium immediately before use.
-
Vehicle Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[12] All experiments must include a "vehicle control" group containing cells treated with the same final concentration of DMSO as the highest compound dose.
Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the research question. For general toxicity screening, a common, well-characterized cell line (e.g., HEK293, HeLa, or HepG2) may be used. If investigating anti-cancer potential, relevant cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) are appropriate.[5]
-
Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment. Use a consistent cell density for all assays to ensure reproducibility.[11]
Experimental Design and Controls
A robust experimental design is the cornerstone of trustworthy data. The following controls are mandatory for each assay plate.
| Control Type | Purpose | Rationale |
| Untreated Control | Represents 100% cell viability. | Baseline for comparing the effect of the compound and vehicle. |
| Vehicle Control | Assesses the toxicity of the solvent. | Ensures that observed effects are due to the compound, not the solvent.[13] |
| Blank Control | Measures background absorbance/luminescence. | Contains medium and assay reagents but no cells. Used for background subtraction.[11][14] |
| Positive Control | Confirms the assay is working correctly. | A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) is used to induce a maximum response. |
| Maximum Lysis (LDH only) | Represents 100% cytotoxicity. | Cells are treated with a lysis buffer to release all intracellular LDH.[6][15] |
Protocol 1: Metabolic Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Figure 2: General workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[16]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of 1-[(3,5-Dimethylphenyl)methyl]piperazine. Include all necessary controls as described in Section 2.3.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14][16]
-
Formazan Development: Return the plate to the incubator for 2-4 hours, or until purple formazan crystals are visible under a microscope.[11]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12][16]
-
Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[14]
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.
-
Percentage Viability: Calculate as follows: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100
-
IC₅₀ Determination: Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable at 490 nm.[15][19]
Figure 3: General workflow for the LDH cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described for the MTT assay (Steps 1-3). Be sure to include a "Maximum LDH Release" control by adding 10 µL of a 10X Lysis Buffer to a set of wells 45 minutes before the end of the incubation period.[15][20]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[15]
-
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[15][20]
-
Reaction Initiation: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well. Mix gently by tapping the plate.[20]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Reaction Termination: Add 50 µL of Stop Solution to each well and mix gently.[20]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]
Data Analysis:
-
Corrected Absorbance: Subtract the 680 nm background reading from the 490 nm reading. Then, subtract the absorbance of the medium-only blank.
-
Percentage Cytotoxicity: Calculate as follows: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100 (Where "Spontaneous LDH Activity" is from the vehicle control wells)
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
Principle: Caspases are a family of proteases critical to the apoptotic pathway. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the morphological hallmarks of apoptosis.[21] This luminescent assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[22] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[23]
Figure 4: Simplified caspase cascade and the target of the assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Prepare a white-walled, opaque 96-well plate with cells and compound treatments as described for the MTT assay (Steps 1-3). The opaque plate is necessary to prevent signal crosstalk between wells.[6][23]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[23]
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[23]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Fold Change in Activity: Data is typically presented as the fold increase in caspase activity relative to the vehicle control after subtracting the background signal from the blank wells. Fold Change = (Luminescence of Treated Sample - Blank) / (Luminescence of Vehicle Control - Blank)
Synthesizing the Data: Building a Cytotoxicity Profile
The true power of this approach lies in integrating the results from all three assays. Different combinations of outcomes point to different mechanisms of action.
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase-3/7 Result (Apoptosis) | Probable Interpretation |
| 1 | ↓↓↓ | ↑↑↑ | ↑↑↑ | Mixed Apoptotic & Necrotic Cytotoxicity: The compound induces apoptosis, which progresses to secondary necrosis, leading to membrane rupture. |
| 2 | ↓↓ | ↑ | ↑↑↑ | Primarily Apoptotic Cytotoxicity: The primary mode of cell death is apoptosis. The slight LDH release may indicate some late-stage apoptotic cells losing membrane integrity. |
| 3 | ↓↓ | ↑↑↑ | – or ↓ | Primarily Necrotic Cytotoxicity: The compound causes direct damage to the cell membrane, leading to necrosis without significant activation of executioner caspases. |
| 4 | ↓↓ | – | – | Cytostatic Effect or Non-Apoptotic Cell Death: The compound inhibits cell proliferation or induces a non-caspase-dependent death pathway. Further assays (e.g., cell cycle analysis) would be needed. |
| 5 | – | – | – | No Direct Cytotoxicity: At the tested concentrations, the compound does not impact viability, membrane integrity, or apoptosis. Note that this does not preclude other biological activities, such as the anti-angiogenic effects seen with similar piperazine compounds.[24] |
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Assay Genie (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
-
DeNovix (2021). Apoptosis Assay Protocol. Technical Note 244. Available at: [Link]
-
Creative Bioarray (n.d.). MTT Analysis Protocol. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Toxicology Program (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
-
Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
National Toxicology Program (2003). In Vitro Cytotoxicity Test Methods. Available at: [Link]
-
Boster Biological Technology (2023). Caspase-3, 7 Activity Assay Kit. Available at: [Link]
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. Available at: [Link]
-
Cirigliano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(21), 7384. Available at: [Link]
-
Asiri, A. M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6241. Available at: [Link]
-
The University of Dundee (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Available at: [Link]
-
Göktaş, O., et al. (2018). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. Available at: [Link]
-
Modzelewska, A., et al. (2020). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 25(18), 4236. Available at: [Link]
-
Yang, X., et al. (2014). Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis. Experimental Cell Research, 320(1), 106-116. Available at: [Link]
-
Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 829-834. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Welcome to the technical support guide for 1-[(3,5-Dimethylphenyl)methyl]piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's low solubility in physiological buffers. This guide provides a series of troubleshooting steps and in-depth explanations to ensure the successful use of this compound in your experiments.
Part 1: Understanding the Challenge - Compound Properties
Before troubleshooting, it is crucial to understand the physicochemical properties of 1-[(3,5-Dimethylphenyl)methyl]piperazine that govern its solubility.
| Property | Value / Information | Implication for Solubility |
| Molecular Structure | C₁₈H₂₂N₂ | Contains a hydrophobic dimethylphenyl group and a basic piperazine ring. |
| Molecular Weight | 266.38 g/mol | [1] |
| Nature | Dibasic Compound | The two nitrogen atoms in the piperazine ring can be protonated, making its solubility highly dependent on pH.[2][3] |
| Predicted pKa Values | pKa1 ≈ 5.2, pKa2 ≈ 9.6 | These values indicate that the compound's charge state changes significantly across the physiological pH range. |
| Predicted cLogP | ~3.5 | Indicates a high degree of lipophilicity (hydrophobicity), suggesting low intrinsic aqueous solubility. |
| Known Solubility | Soluble in DMSO, DMF, and Ethanol. Very low solubility in aqueous solutions like PBS (pH 7.2).[4] | High solubility in organic solvents but prone to precipitation when diluted into aqueous buffers.[5][6] |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered when working with 1-[(3,5-Dimethylphenyl)methyl]piperazine.
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my PBS buffer (pH 7.4). Why did this happen?
A1: The Cause: Solvent-Shifting Precipitation
This is a classic case of "solvent-shifting" or "antisolvent" precipitation. Your compound is highly soluble in an organic solvent like DMSO but is poorly soluble in water.[6] When you introduce the DMSO stock into the aqueous buffer, the DMSO concentration is diluted, and the overall polarity of the solvent system increases dramatically. The water, now the primary solvent, cannot maintain the hydrophobic compound in solution, causing it to crash out.[5][7]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the buffer.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that seed precipitation.
-
Keep the Final DMSO Concentration Consistent but Low: For cellular assays, it is critical to keep the final DMSO concentration below a cytotoxic level (generally <0.5%, but cell-line dependent) and consistent across all experimental conditions, including vehicle controls.[8][9]
Q2: Can I improve the solubility by changing the pH of my buffer?
A2: The Principle: pH-Dependent Solubility of a Basic Compound
Yes, this is a highly effective strategy. 1-[(3,5-Dimethylphenyl)methyl]piperazine is a weak base.[10] Its solubility in water is lowest when it is in its neutral, uncharged form and increases significantly when its piperazine nitrogens are protonated (charged).
-
At acidic pH (e.g., pH < 5): Both nitrogen atoms are protonated (BH₂²⁺), making the molecule highly polar and much more soluble in water.
-
At neutral pH (e.g., pH 7.4): A significant fraction of the molecules will be in the less soluble, uncharged free-base form (B) or monoprotonated form (BH⁺), leading to precipitation.
The relationship between pH, pKa, and the ratio of the protonated (soluble) to unprotonated (insoluble) forms is described by the Henderson-Hasselbalch equation .[11][12][13]
Troubleshooting Steps:
-
Determine the Minimum Required pH: Perform a simple pH-solubility screen. Prepare several small aliquots of your buffer (e.g., McIlvaine or citrate-phosphate buffer) across a pH range from 4.0 to 7.4.
-
Add the Compound: Add your compound (or a concentrated DMSO stock) to each buffer to your target final concentration.
-
Observe and Equilibrate: Vortex each sample and let it equilibrate for 1-2 hours at the desired experimental temperature. Visually inspect for precipitation. The lowest pH at which the compound remains fully dissolved is your working pH.
-
Consider Experimental Compatibility: Crucially, ensure that the required acidic pH is compatible with your experimental system. A pH of 5.0 might be acceptable for a short-term enzyme assay but could be detrimental to a multi-day cell culture experiment.
Q3: My experiment is sensitive to pH changes. What are my other options?
A3: Advanced Solubilization Strategies
If altering the pH is not feasible, you can use formulation excipients to increase solubility. The main strategies are using co-solvents or cyclodextrins.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[][15]
Common Co-solvents for In Vitro Use:
-
Polyethylene Glycol 400 (PEG 400): A polymer commonly used to increase the solubility of poorly soluble drugs.[16]
-
Ethanol: Use with caution, as it can be more toxic to cells than DMSO.[17]
-
Propylene Glycol: Another common pharmaceutical solvent.
Workflow for Co-solvent Screening:
Caption: A workflow for using co-solvents to improve compound solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic molecules, like 1-[(3,5-Dimethylphenyl)methyl]piperazine, forming an "inclusion complex" that is water-soluble.[20][21] This is an excellent option for solvent-sensitive assays.[8]
Commonly Used Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high water solubility and low toxicity, making it a popular choice for pharmaceutical formulations.[20]
Protocol for Using HP-β-CD:
-
Prepare a Concentrated HP-β-CD Solution: Dissolve HP-β-CD in your physiological buffer to make a concentrated stock (e.g., 20-40% w/v). Gentle warming may be required.
-
Add the Compound: Add your solid compound directly to the HP-β-CD solution and stir or sonicate until it dissolves. Alternatively, add a concentrated DMSO stock of your compound to the HP-β-CD solution.
-
Dilute to Final Concentration: This complex can then be diluted in your regular assay buffer to the final working concentration. The HP-β-CD will keep the compound solubilized.
Q4: Could forming a salt of my compound be a long-term solution?
A4: The Principle: Salt Formation for Enhanced Solubility
Absolutely. For drug development, converting a poorly soluble free base into a salt form is a standard and highly effective method to improve aqueous solubility and dissolution rates.[22][23][24] By reacting the basic 1-[(3,5-Dimethylphenyl)methyl]piperazine with an acid (e.g., HCl, methanesulfonic acid, tartaric acid), you form a salt. This salt exists in an ionized state in its solid form, which generally leads to much better dissolution in water compared to the neutral crystalline form of the free base.[25][26]
Considerations:
-
Process: This requires chemical synthesis and is typically performed during lead optimization in drug discovery.
-
Counter-ion Selection: The choice of the acid (counter-ion) is critical and can influence properties like solubility, stability, and hygroscopicity.[27]
-
Feasibility: This is a development-stage strategy rather than a benchtop troubleshooting fix for an existing batch of the free base.
Part 3: Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate-phosphate buffer) with pH values ranging from 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4.
-
Compound Addition: Add an excess amount of solid 1-[(3,5-Dimethylphenyl)methyl]piperazine to a known volume (e.g., 1 mL) of each buffer in separate sealed vials. The amount should be enough that undissolved solid remains visible.
-
Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[28]
-
Sample Preparation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Part 4: Summary of Troubleshooting Strategies
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Catalysts. (n.d.). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Bastin, R. J., B. M. B., & S. J. B. (2000). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Organic Process Research & Development, 4(5), 427-435.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube.
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(2), 134-143.
- Jackson, C., & R. D. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? Irish Journal of Medical Science, 179(2), 147-150.
- ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.
- Reddit. (2017). ELI5:Can someone explain the henderson hasselbalch equation?
- Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2295-2305.
- Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine (CAS Number: 105907-65-1).
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- Benchchem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
- Benchchem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Sathesh Babu, P. R., & Kumar, S. A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
- Hughes, L., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 168-172.
- Wikipedia. (n.d.). Piperazine.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
- Benchchem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- MedChemExpress. (n.d.). 1-(3,5-Dimethylphenyl)piperazine.
- T. S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 845-850.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- T. S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 845-850.
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Removing unreacted piperazine from 1-[(3,5-Dimethylphenyl)methyl]piperazine crude product
Technical Support Center: Purification of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the common synthetic challenge of purifying N-benzylpiperazine derivatives. Specifically, we will address the removal of unreacted piperazine from the crude product of 1-[(3,5-Dimethylphenyl)methyl]piperazine. Syntheses involving the alkylation of piperazine often employ a large excess of the starting piperazine to minimize the formation of undesired N,N'-dialkylated products. While effective, this strategy necessitates a robust purification protocol to isolate the desired mono-alkylated product in high purity.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the chemical principles behind the recommended purification strategies, offering detailed, field-proven protocols to ensure you can achieve your target purity with confidence.
Understanding the Core Challenge: The Physicochemical Differences
The success of any separation technique hinges on exploiting the differing physical and chemical properties of the compounds in a mixture. The key to separating our desired product, 1-[(3,5-Dimethylphenyl)methyl]piperazine, from the excess starting material, piperazine, lies in their distinct basicity (pKa), solubility, and boiling points.
| Property | Piperazine | 1-[(3,5-Dimethylphenyl)methyl]piperazine | Rationale for Separation |
| Molar Mass | 86.14 g/mol [1][2] | ~204.31 g/mol (based on similar structures)[3] | The significant difference in mass contributes to a large boiling point differential. |
| Boiling Point | 146 °C[2][4][5][6][7] | Significantly higher (estimated >300 °C) | The large difference makes vacuum distillation a viable, albeit potentially high-temperature, option. |
| pKa (Conjugate Acid) | pKa1: ~9.73[1][2][8]pKa2: ~5.33-5.35[1][2][8] | pKa1: ~8.5-9.0 (estimated for N4)pKa2: ~2-3 (estimated for N1) | This is the most critical difference. Piperazine is a stronger base and can be doubly protonated, drastically increasing its water solubility compared to the mono-protonated product. N-alkylation reduces the basicity of piperazine.[9] |
| Solubility | Highly soluble in water and alcohols; poorly soluble in ether.[1][2][10][11] | Sparingly soluble in aqueous buffers; soluble in organic solvents like DCM, EtOAc, DMSO, and DMF.[12][13] | The difference in polarity and solubility, especially upon salt formation, is the foundation for liquid-liquid extraction. |
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial NMR/LCMS analysis of the crude product shows a large excess of piperazine. What is the most efficient and scalable method to remove it?
Answer: The most robust and efficient method for removing large quantities of piperazine from your N-substituted product is acid-base liquid-liquid extraction .
Scientific Rationale: This technique leverages the significant difference in the basicity (pKa) between piperazine and your product. Piperazine has two basic nitrogen atoms with pKa values of approximately 9.73 and 5.33.[1][2][8] This means it can be readily protonated twice to form a highly water-soluble dicationic salt (piperazinium ion). Your product, 1-[(3,5-Dimethylphenyl)methyl]piperazine, is significantly less basic due to the steric hindrance and electronic effects of the benzyl group.[14][9] By carefully controlling the pH of the aqueous phase, we can selectively protonate the more basic piperazine, drawing it into the aqueous layer while leaving your less basic, more lipophilic product in the organic layer.[15][16][17][18]
Below is a workflow diagram and a detailed protocol for this highly effective separation.
Caption: Acid-Base Extraction Workflow for Piperazine Removal.
Detailed Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 3-4) two more times with fresh portions of 1M HCl. This ensures the complete removal of the highly water-soluble piperazine dihydrochloride salt.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas will be generated.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the purified 1-[(3,5-Dimethylphenyl)methyl]piperazine.
-
Validation: Confirm the purity of the isolated product by NMR, LCMS, or TLC analysis.
Q2: I'm concerned about losing my product because it might have some water solubility. Is acid-base extraction still the best method?
Answer: Yes, it is still the superior method. While your N-benzylpiperazine product can form a hydrochloride salt, it is significantly less water-soluble than the dihydrochloride salt of piperazine.
Scientific Rationale: The key is the difference in partitioning between the two layers. At a pH of ~1-2 (the pH of 1M HCl), piperazine is almost exclusively in its doubly protonated, highly polar, and water-soluble form. Your product will be singly protonated. While this increases its water solubility compared to its free-base form, its larger, greasy benzyl group ensures it will still strongly prefer the organic phase. The repeated extractions with fresh acid solution are crucial as they cumulatively wash the piperazine out of the organic phase.
Troubleshooting Tip: If you are still concerned about product loss, you can perform a "back-extraction" on the combined acidic aqueous layers. To do this:
-
Combine all the 1M HCl washes.
-
Add a fresh portion of DCM or EtOAc and shake.
-
Separate and discard this organic layer. This will recover any small amount of your desired product that may have partitioned into the aqueous phase.
-
After this back-extraction, you can proceed with basifying the organic layer containing your main product as described in Protocol 1.
Q3: Is purification by column chromatography a viable alternative?
Answer: Yes, silica gel column chromatography can be used, but it is often less efficient for bulk removal and can be more resource-intensive than extraction. It is best used as a final polishing step if minor impurities remain after extraction.
Scientific Rationale: Amines, being basic, can interact strongly with the acidic surface of silica gel, leading to significant peak tailing and poor separation. To mitigate this, the mobile phase must be modified.
Troubleshooting & Optimization:
-
Mobile Phase: A typical mobile phase would be a gradient of methanol (MeOH) in dichloromethane (DCM).
-
Tailing Reduction: To prevent peak tailing, add a small amount of a basic modifier to the mobile phase. A common choice is to pre-treat the eluent with 1-2% triethylamine (NEt₃) or ammonium hydroxide. This deactivates the acidic sites on the silica gel, allowing the amines to elute with better peak shape.
-
Monitoring: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. Piperazine is very polar and will likely remain at the baseline (Rf ≈ 0) in many solvent systems, while your product will be higher up the plate.
Q4: My product is a solid. Can I use crystallization to remove the piperazine?
Answer: Crystallization can be an effective method, particularly if the piperazine is present in smaller amounts. The most effective approach is often to crystallize the salt of your product, leaving the more soluble piperazine salt in the mother liquor.
Scientific Rationale: This method relies on finding a solvent system where the salt of your desired product has low solubility, while the corresponding piperazine salt remains dissolved.
Detailed Protocol 2: Purification via Salt Crystallization
-
Dissolution: Dissolve the crude product in a suitable solvent like acetone or isopropanol. Piperazine itself has limited solubility in acetone, which can be an advantage.[19]
-
Salt Formation: Slowly add a solution of an acid (e.g., acetic acid in acetone or gaseous HCl in ether) to the stirred solution.[20] You are aiming to form the salt of your product. Monitor the precipitation.
-
Crystallization: Allow the mixture to stir, possibly with cooling, to induce crystallization of your product's salt.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the dissolved piperazine salt.
-
Regeneration (Optional): If you need the free base, the purified salt can be neutralized. Dissolve the salt in water, basify the solution with NaOH, and extract the free base product with an organic solvent like DCM, followed by drying and evaporation.
Final Purity Assessment
Regardless of the method chosen, the final purity of your 1-[(3,5-Dimethylphenyl)methyl]piperazine should always be confirmed using appropriate analytical techniques such as:
-
¹H NMR: Check for the disappearance of the characteristic piperazine singlet (~2.8 ppm in CDCl₃).
-
LCMS: A single, sharp peak with the correct mass-to-charge ratio confirms purity and identity.
-
TLC: A single spot under UV visualization (if applicable) and after staining (e.g., with ninhydrin or permanganate).
By understanding the fundamental chemical principles and applying these robust protocols, you can confidently and efficiently purify your N-substituted piperazine products, ensuring their quality for downstream applications.
References
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-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved February 13, 2026, from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved February 13, 2026, from [Link]
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Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
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Chemical Point. (n.d.). Piperazine. Retrieved February 13, 2026, from [Link]
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Stenutz, R. (n.d.). piperazine. Retrieved February 13, 2026, from [Link]
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Fumagalli, L., et al. (2021). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
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NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved February 13, 2026, from [Link]
- SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved February 13, 2026.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- BenchChem. (n.d.). Methods for removing unreacted piperazine from the reaction mixture. Retrieved February 13, 2026.
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 13, 2026, from [Link]
- Flynn, A. (2024, February 11). Video pH pKa and Extraction [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved February 13, 2026.
- OChemTutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 13, 2026, from [Link]
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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- University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved February 13, 2026.
- SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 13, 2026.
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ResearchGate. (2015). How do I remove piperazine from the solid compound? Retrieved February 13, 2026, from [Link]
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- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC. Retrieved February 13, 2026.
-
Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Retrieved February 13, 2026, from [Link]
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Loba Chemie. (n.d.). N-METHYL PIPERAZINE. Retrieved February 13, 2026, from [Link]
-
Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 13, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42434da3d1000632b851b22e11a2f605a26a3199/figure/3]([Link]
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Wikipedia. (n.d.). N-Methylpiperazine. Retrieved February 13, 2026, from [Link]
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Kubochem. (n.d.). N-Methylpiperazine. Retrieved February 13, 2026, from [Link]
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-
PubMed. (n.d.). Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples. Retrieved February 13, 2026, from [Link]
- Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved February 13, 2026.
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Technical Support Center: Optimizing Column Chromatography Separation for Dimethylbenzyl Piperazine Impurities
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of dimethylbenzyl piperazine and the characterization of its related impurities. As the purity of active pharmaceutical ingredients (APIs) is paramount to their safety and efficacy, mastering column chromatography is a critical skill.[1][2] This resource is designed to move beyond rote procedural lists, offering causal explanations for experimental choices and providing a self-validating framework for troubleshooting and method development.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the chromatographic analysis of dimethylbenzyl piperazine and its derivatives.
What are the most common impurities found in dimethylbenzyl piperazine synthesis?
Impurities in dimethylbenzyl piperazine can originate from various stages of the synthesis and degradation pathways.[3][4] These can include unreacted starting materials, by-products from side reactions, and degradation products.[3] A common by-product in the synthesis of benzylpiperazine is dibenzylpiperazine.[5] The specific impurity profile will be highly dependent on the synthetic route employed.[6][7]
What type of column is best suited for separating dimethylbenzyl piperazine and its impurities?
For basic compounds like piperazine derivatives, a C18 column is a common starting point.[8] However, to mitigate peak tailing caused by secondary interactions with residual silanols on the silica surface, it is often advantageous to use an end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.[8][9]
How do I choose the right mobile phase for my separation?
The choice of mobile phase is critical for achieving optimal selectivity.[10] A typical mobile phase for reversed-phase chromatography consists of a mixture of water or buffer and an organic modifier like acetonitrile or methanol.[11] For basic compounds such as dimethylbenzyl piperazine, controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent ionization and improve peak shape.[12]
My peaks are tailing. What should I do?
Peak tailing for basic compounds is often due to secondary interactions with acidic silanol groups on the stationary phase.[9][12] To address this, you can:
-
Adjust the mobile phase pH: Operating at a low pH (around 2-3) protonates the basic analyte and suppresses the ionization of silanol groups.[13] Conversely, a high pH can deprotonate the silanol groups.[12]
-
Use a mobile phase additive: Adding a competing base, like triethylamine, can saturate the active silanol sites.
-
Select a different column: Employing an end-capped column or a stationary phase with reduced silanol activity can significantly improve peak shape.[9]
Why am I seeing ghost peaks in my chromatogram?
Ghost peaks are extraneous peaks that can arise from several sources, including impurities in the mobile phase, carryover from previous injections, or system contamination.[3][14] To troubleshoot, ensure the use of high-purity solvents, implement a thorough wash cycle between runs, and regularly clean the injector and system components.[3]
II. In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common and complex issues encountered during the column chromatography of dimethylbenzyl piperazine impurities.
Problem 1: Poor Peak Resolution / Co-elution
Insufficient separation between the main peak and its impurities is a frequent challenge.
Potential Cause A: Inappropriate Stationary Phase
-
The Science: The stationary phase's chemical properties dictate its interaction with the analytes. A standard C18 column separates primarily based on hydrophobicity.[8] However, impurities with similar hydrophobicity to dimethylbenzyl piperazine may co-elute.
-
Solution: Altering the selectivity by changing the stationary phase is a powerful strategy.[15] Consider a phenyl-hexyl column, which can introduce π-π interactions, or a polar-embedded phase that offers different hydrogen bonding capabilities.[8]
Potential Cause B: Unoptimized Mobile Phase
-
The Science: The mobile phase composition, particularly the organic modifier and pH, significantly influences selectivity.[16] Changing the organic solvent (e.g., from acetonitrile to methanol) can alter elution order due to different solvent-solute interactions. The pH of the mobile phase affects the ionization state of basic compounds like piperazine derivatives, which in turn impacts their retention.[12]
-
Solution: A systematic approach to mobile phase optimization is recommended.[10] This involves screening different organic modifiers and a range of pH values. Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures.
Potential Cause C: Suboptimal Flow Rate or Temperature
-
The Science: According to the Van Deemter equation, both flow rate and temperature affect chromatographic efficiency. A lower flow rate generally allows for better mass transfer and narrower peaks, but increases analysis time. Temperature can influence selectivity by altering the thermodynamics of the partitioning process.
-
Solution: Experiment with different flow rates to find a balance between resolution and run time. Utilizing a temperature-controlled column compartment can improve reproducibility and may also enhance separation.[14]
Troubleshooting Workflow for Poor Resolution
Caption: A workflow diagram for troubleshooting poor peak resolution.
Problem 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise accurate quantification.
Potential Cause A: Column Overload
-
The Science: Every column has a finite sample capacity. Injecting too much sample can lead to a saturation of the stationary phase, resulting in peak distortion, typically fronting.
-
Solution: Reduce the sample concentration or injection volume.[14] If a larger sample load is necessary for detecting minor impurities, consider using a column with a larger internal diameter and particle size.
Potential Cause B: Secondary Interactions
-
The Science: As previously mentioned, the basic nature of piperazine derivatives makes them susceptible to strong interactions with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[9][12]
-
Solution:
-
Mobile Phase Modification: Use a buffered mobile phase at a low pH (e.g., with formic acid or trifluoroacetic acid) to protonate the piperazine nitrogens and minimize silanol interactions.[13]
-
Column Choice: Employ a modern, high-purity silica column with effective end-capping. Alternatively, columns with stationary phases that shield the silica surface, such as those with polar-embedded groups, can be beneficial.[9]
-
Peak Shape Optimization Logic
Caption: A decision tree for optimizing peak shape.
Problem 3: Irreproducible Retention Times
Shifts in retention time from one injection to the next can invalidate analytical results.[14]
Potential Cause A: Inconsistent Mobile Phase Preparation
-
The Science: Even small variations in mobile phase composition, especially the buffer concentration and pH, can lead to significant changes in retention times for ionizable compounds.
-
Solution: Ensure meticulous and consistent preparation of the mobile phase. Always use a calibrated pH meter and accurately measure all components. Degas the mobile phase before use to prevent bubble formation in the pump.[14]
Potential Cause B: Column Degradation
-
The Science: Over time, the stationary phase can degrade, particularly when using aggressive mobile phases (high pH or high temperatures).[14] This can lead to a loss of retention and peak shape deterioration.
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[17] Regularly flush the column with a strong solvent to remove contaminants. If performance continues to decline, the column may need to be replaced.[17]
Potential Cause C: System Leaks or Fluctuating Pump Pressure
-
The Science: A leak in the system can cause a drop in pressure and a change in the mobile phase flow rate, directly impacting retention times. Fluctuations in pump pressure can indicate air bubbles or worn pump seals.
-
Solution: Regularly inspect all fittings for leaks. If the pressure is fluctuating, degas the mobile phase and prime the pump. If the problem persists, the pump seals may need to be replaced.
III. Experimental Protocols
Protocol 1: Method Development for Unknown Impurities in Dimethylbenzyl Piperazine
-
Information Gathering: Collect all available information about the synthesis of dimethylbenzyl piperazine to anticipate potential impurities.[16]
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Scouting Gradient:
-
Run a broad gradient from 5% to 95% B over 20 minutes.
-
This will help to determine the approximate elution conditions for the main compound and any impurities.
-
-
Optimization of Selectivity:
-
Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.
-
If co-elution persists, try a different organic modifier (e.g., methanol) or a different column (e.g., Phenyl-Hexyl).
-
Screen different pH values (e.g., using a phosphate buffer at pH 7) to assess the impact on selectivity.[16]
-
-
Fine-Tuning:
-
Optimize the flow rate and column temperature to maximize efficiency.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[18]
Protocol 2: Column Selection for Preparative Chromatography
For isolating impurities for structural elucidation, preparative chromatography is employed.[2][19]
-
Develop an Analytical Method: First, develop a robust analytical method as described above.
-
Scale-Up Calculation: Based on the analytical method, calculate the required column dimensions and sample load for the preparative scale.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column. The particle size may be larger (e.g., 10 µm) to reduce backpressure.
-
Gradient Modification: The gradient may need to be adjusted for the preparative scale to account for the larger column volume.
-
Fraction Collection: Use a fraction collector to isolate the peaks of interest.
-
Purity Analysis: Analyze the collected fractions using the analytical method to confirm the purity of the isolated impurities.[2]
IV. Data Presentation
Table 1: Recommended Starting Conditions for Dimethylbenzyl Piperazine Impurity Profiling
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile starting point for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 5-95% B over 20 minutes | A broad scouting gradient to elute a wide range of compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible conditions. |
| Detection | UV at 254 nm (or PDA) | A common wavelength for aromatic compounds; PDA provides spectral data. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Table 2: Troubleshooting Summary - Common Problems and Quick Solutions
| Problem | Potential Cause | Quick Solution(s) |
| Poor Resolution | Inappropriate selectivity | Change mobile phase organic modifier or column stationary phase. |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use an end-capped column. |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume. |
| Drifting Retention Times | Inconsistent mobile phase | Prepare fresh mobile phase and degas thoroughly. |
| High Backpressure | Column or frit blockage | Reverse flush the column; filter samples.[14] |
| Ghost Peaks | System contamination/carryover | Implement a needle wash; run blank gradients.[3] |
V. References
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters. Available from: [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. Available from: [Link]
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Chromatography Online. Available from: [Link]
-
Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. Available from: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
-
Preparative Liquid Chromatography Services in India. Pharmaffiliates. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
11 HPLC Problems and Solutions You Must Know. Labtech. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Available from: [Link]
-
Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Available from: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available from: [Link]
-
Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. Available from: [Link]
-
Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. HELIX Chromatography. Available from: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]
-
Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Available from: [Link]
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available from: [Link]
-
Chromatography. NJIT. Available from: [Link]
-
How changing stationary phase chemistry can impact separation selectivity. Biotage. Available from: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. Available from: [Link]
-
Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Available from: [Link]
-
Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
-
Mechanisms of retention in HPLC Part 2. SlideShare. Available from: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
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- 8. sepscience.com [sepscience.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. maxisci.com [maxisci.com]
- 15. biotage.com [biotage.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. labtech.tn [labtech.tn]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: Precision N-Alkylation of Piperazine Scaffolds
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Reactions (Polyalkylation/Elimination) in Piperazine Synthesis
Diagnostic Hub: Why is my reaction failing?
Before altering your protocol, identify the specific failure mode using this symptom-based diagnostic table.
| Symptom | Probable Cause | Mechanism | Verification |
| TLC: Spot remains at baseline | Quaternization (Over-alkylation) | The tertiary amine product reacts with excess electrophile to form a charged ammonium salt. | Product is water-soluble and insoluble in ether/EtOAc. Mass spec shows M+ + Alkyl mass. |
| TLC: Two new non-polar spots | Bis-alkylation | The mono-alkylated product competes with the starting material for the electrophile. | Mass spec shows M+ + 2x(Alkyl). The upper spot is usually the bis-product. |
| Low Yield + Olefin formation | Elimination (E2) | Base is too strong or temperature is too high, causing dehydrohalogenation of the alkyl halide. | 1H NMR shows vinylic protons (5-6 ppm). Absence of alkyl group on nitrogen. |
| Product stuck in Aqueous layer | Incorrect pH extraction | Piperazine derivatives are highly polar. At neutral pH, they may remain protonated/water-soluble. | Aqueous layer pH < 10.[1][2] Product is not extracting into DCM/CHCl3. |
Reaction Landscape & Decision Logic
Understanding the competitive kinetics is crucial. The following diagram illustrates the "danger zones" in piperazine alkylation and the decision logic to avoid them.
Figure 1: Kinetic pathway of piperazine alkylation. The transition from Mono- to Bis-alkyl (k2) is the primary failure point in direct alkylation strategies.
Critical Protocol Optimization
Do not rely on "standard" conditions. Select the protocol that matches your substrate value and availability.
Protocol A: The "Brute Force" Method (Direct Alkylation)
Best for: Cheap, commercially available piperazine; simple alkyl halides. The Logic: By flooding the reaction with nucleophile (piperazine), you statistically reduce the chance of the electrophile encountering a mono-alkylated product.
Step-by-Step:
-
Stoichiometry: Dissolve 10 equivalents of piperazine in Acetonitrile (ACN) or DMF.
-
Why: High dilution and excess nucleophile favor k1 over k2 (see Fig 1).
-
-
Base: Use K2CO3 (2.0 eq relative to alkyl halide).
-
Note: Avoid strong bases like NaH which promote polyalkylation.
-
-
Addition: Dissolve the Alkyl Halide (1.0 eq) in ACN. Add this solution dropwise over 1-2 hours to the refluxing piperazine mixture.
-
Control: Slow addition ensures the concentration of R-X remains low relative to piperazine.
-
-
Workup (Crucial):
Protocol B: The "Precision" Method (Protective Group Strategy)
Best for: Precious alkylating agents; complex synthesis; need for high purity. The Logic: Physically blocking one nitrogen site renders bis-alkylation impossible.
Step-by-Step:
-
Protection: Start with N-Boc-piperazine (commercially available or prepared via Boc2O).
-
Alkylation:
-
Mix N-Boc-piperazine (1.1 eq), Alkyl Halide (1.0 eq), and DIPEA (1.5 eq) in DMF or ACN.
-
Heat to 60-80°C. Monitor via TLC/LCMS.
-
-
Deprotection:
-
Isolate the intermediate.[4]
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C -> RT for 1 hour.
-
-
Neutralization:
-
The product will be a salt (TFA or HCl). To isolate the free base, use ion-exchange resin (Amberlyst A-21) or wash with sat. NaHCO3.
-
Protocol C: Reductive Amination (The "Alternative Route")
Best for: Avoiding quaternary salts; when the alkyl halide is unstable or unavailable. The Logic: Uses an aldehyde/ketone instead of a halide.[4][5] The intermediate iminium ion is reduced to an amine.[6] This mechanism inherently resists over-alkylation to the quaternary state in one pot.
Step-by-Step:
-
Reagents: Piperazine (3-5 eq) + Aldehyde (1.0 eq) in DCM or DCE.
-
Reductant: Add NaBH(OAc)3 (1.5 eq).
-
Why: Sodium triacetoxyborohydride is mild and will reduce the imine selectively without reducing the aldehyde.
-
-
Catalyst: Add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation.
-
Reaction: Stir at RT for 4-16 hours.
-
Quench: Add sat. NaHCO3. Extract with DCM.[4]
Troubleshooting Decision Tree
Use this flow to select the correct corrective action for your specific problem.
Figure 2: Decision tree for troubleshooting common N-alkylation failures.
Frequently Asked Questions (FAQ)
Q: Why is my mono-alkylated product reacting faster than the starting piperazine? A: This is often a misconception. In many cases, the secondary amine of the product is less basic (pKa drops from ~9.8 to ~8.5 upon alkylation) due to steric hindrance and solvation effects. However, if you use a non-polar solvent or a very strong base, the nucleophilicity difference narrows. Fix: Ensure you are using a polar aprotic solvent (ACN) and a mild base (K2CO3) to maximize the distinction between the sterically unhindered starting material and the hindered product.
Q: I used 1 equivalent of HCl to "protect" one nitrogen, but yields are poor. Why?
A: Monoprotonation (Piperazine[4]·HCl) is a valid strategy theoretically, but in practice, it relies on a delicate equilibrium.
Q: Can I use NaH to speed up the reaction? A: Not recommended. NaH is a strong base that can deprotonate the initial product, making it a "hot" nucleophile prone to bis-alkylation or over-alkylation to the quaternary salt. Stick to carbonate bases or non-nucleophilic organic bases (DIPEA/TEA).
Q: My alkyl chloride is not reacting even at reflux. A: Alkyl chlorides are poor electrophiles. Add Potassium Iodide (KI, 10-20 mol%) to the reaction. This generates the Alkyl Iodide in situ (Finkelstein reaction), which is significantly more reactive.
References
-
Review of Piperazine Synthesis Methods Title: Methods for the catalytic synthesis of piperazine.[4][7][8][9] Source: SciSpace / Chemistry: A European Journal (2010). Link:[Link]
-
pKa and Basicity Analysis Title: pKa values of common substituted piperazines.[2] Source: ResearchGate / RSC Advances. Link:[Link]
-
General Alkylation Protocols Title: Synthesis of piperazines (Organic Chemistry Portal). Source: Organic Chemistry Portal. Link:[Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting signal interference in mass spectrometry of benzylpiperazines
Technical Support Center: Mass Spectrometry of Benzylpiperazines (BZPs)
-
Status: Operational
-
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
-
Subject: Troubleshooting Signal Interference, Derivatization, and Matrix Effects in BZP Analysis
Introduction: The Analytical Challenge
Welcome to the technical support hub for benzylpiperazine (BZP) analysis. As researchers, you face a unique set of challenges with this class of piperazine-derived stimulants. BZPs are highly polar, basic secondary amines. In GC-MS , they suffer from adsorption to active silanol sites, leading to peak tailing and memory effects. In LC-MS/MS , their co-elution with matrix components in urine or plasma often triggers severe ion suppression.
This guide moves beyond basic operation manuals to address the causality of signal failure. We treat your analytical workflow as a system where every variable—from pH to derivatization kinetics—must be controlled.
Visual Troubleshooting Logic
Before proceeding to specific modules, use this decision tree to diagnose your primary signal issue.
Figure 1: Diagnostic logic flow for identifying the root cause of signal interference in BZP analysis.
Module 1: GC-MS Signal Integrity & Derivatization
Q: I am seeing severe peak tailing for BZP and TFMPP in my GC-MS total ion chromatogram. Why is this happening, and how do I fix it?
A: The "shark fin" tailing you observe is a hallmark of active site adsorption .
-
The Mechanism: BZP contains a secondary amine group (–NH). This basic nitrogen interacts strongly with exposed silanol groups (Si-OH) on your glass liner and the head of your capillary column. This interaction delays a portion of the analyte, creating a tail.
-
The Fix: You must mask the polar amine group through acylation . While some labs analyze underivatized BZP, this is prone to instability.
-
Protocol: Use Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA).[1] PFPA is often preferred for higher sensitivity due to the electronegative fluorine atoms enhancing ionization.
Standardized Derivatization Protocol (PFPA)
-
Evaporation: Evaporate the extract (e.g., from LLE or SPE) to dryness under nitrogen at 40°C.
-
Reagent Addition: Add 50 µL of PFPA and 25 µL of ethyl acetate.
-
Incubation: Cap and heat at 70°C for 30 minutes . Critical: Heat ensures complete reaction of the secondary amine.
-
Reconstitution: Evaporate to dryness again (to remove excess acid) and reconstitute in 50 µL ethyl acetate.
Q: I see "ghost peaks" in blank injections after running high-concentration BZP samples. Is my column ruined?
A: Likely not. This is carryover , common with basic drugs.
-
The Cause: High-boiling contaminants or residual underivatized amines sticking to the injection port liner.
-
Immediate Action: Replace the inlet liner with a deactivated splitless liner containing deactivated glass wool. The deactivation process (silylation of the glass) prevents the BZP from sticking to the liner walls before it even enters the column.
-
System Maintenance: Bake out the column at 300°C (or your column's max temp) for 15 minutes between batches.
Module 2: LC-MS/MS Matrix Effects & Ion Suppression
Q: My calibration standards look great, but when I spike BZP into urine, I lose 60% of my signal. What is interfering?
A: You are experiencing Matrix-Induced Ion Suppression .
-
The Mechanism: In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. Urine contains high concentrations of salts, urea, and phospholipids. If these co-elute with BZP, they "steal" the available charge, preventing BZP from ionizing.
-
The Solution: You cannot solve this with better mass spec tuning. You must clean the sample. Liquid-Liquid Extraction (LLE) is often insufficient for removing phospholipids.
-
Recommended Protocol: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Why MCX? BZP is a base (pKa ~9.8). At acidic pH, it is positively charged.
-
Load: Load sample at acidic pH. BZP binds to the sorbent via cation exchange.
-
Wash: Wash with methanol (removes neutrals/hydrophobics). BZP stays locked.
-
Elute: Elute with 5% Ammonium Hydroxide in Methanol. The high pH deprotonates BZP, releasing it from the sorbent.
Data Comparison: Extraction Efficiency
| Method | Matrix (Urine) | Recovery (%) | Matrix Effect (%) | Verdict |
| Dilute & Shoot | Urine | 100% (Theoretical) | -65% (Suppression) | Unreliable |
| LLE (Ethyl Acetate) | Urine | 75-80% | -30% (Suppression) | Acceptable |
| SPE (Mixed-Mode MCX) | Urine | 90-95% | < 10% | Optimal |
Module 3: Isomeric Differentiation (BZP vs. TFMPP)
Q: How do I distinguish BZP from its analogs like TFMPP? They often appear in the same "party pills."
A: This is a critical specificity issue. BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) are structurally distinct but often co-occur.[2]
-
Mass Spectral Differentiation:
-
BZP creates a base peak at m/z 91 (tropylium ion from the benzyl group).
-
TFMPP creates a base peak at m/z 188 (loss of the piperazine ring fragment).
-
-
Chromatographic Separation: You must ensure baseline separation because they can cause cross-talk if the mass windows are wide.
LC-MS/MS Transition Table (ESI Positive Mode)
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| BZP | 177.1 [M+H]+ | 91.1 | 134.1 | 20 / 15 |
| TFMPP | 231.1 [M+H]+ | 188.1 | 145.1 | 18 / 22 |
| BZP-d7 (IS) | 184.1 [M+H]+ | 98.1 | - | 20 |
Note: Always use Deuterated Internal Standards (e.g., BZP-d7) to correct for any remaining matrix effects.
Visualizing the Derivatization Workflow
The following diagram illustrates the critical pathway for PFPA derivatization to ensure reaction completeness and prevent equipment corrosion.
Figure 2: Step-by-step derivatization workflow for BZP analysis using PFPA.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[3] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Vorce, S. P., et al. (2008).[4] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS.[4][5][6] Journal of Analytical Toxicology, 32(6), 444-450.[4] Retrieved from [Link]
-
Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[5] Journal of Chromatography B, 819(2), 315-322.[5] Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
Sources
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unodc.org [unodc.org]
- 3. unov.tind.io [unov.tind.io]
- 4. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Enhancing stability of 1-[(3,5-Dimethylphenyl)methyl]piperazine in solution
Topic: Solution Stability & Degradation Mitigation
Executive Technical Overview
Compound: 1-[(3,5-Dimethylphenyl)methyl]piperazine Class: Benzylpiperazine derivative (Secondary Amine) CAS: 105907-65-1 (Free Base) / Related: 2759-28-6 (Parent BZP)
This guide addresses the stability challenges of 1-[(3,5-Dimethylphenyl)methyl]piperazine in solution. As a secondary amine with an electron-rich aromatic ring, this molecule presents three primary degradation vectors in solution: oxidative dehydrogenation , carbamate formation (CO₂ absorption), and photolytic cleavage .
The "3,5-dimethyl" substitution pattern increases the electron density of the benzylic system compared to unsubstituted benzylpiperazine, theoretically increasing susceptibility to radical-initiated autoxidation at the benzylic carbon and the secondary amine nitrogen.
Critical Stability Factors (The "Why")
Before troubleshooting, understand the chemical causality governing your solution's behavior.
| Factor | Mechanism of Action | Observable Result |
| Dissolved Oxygen | Radical Autoxidation: The secondary amine nitrogen ( | Yellowing/Browning of solution; appearance of polar impurities on HPLC (early eluters). |
| Atmospheric CO₂ | Carbamation: Secondary amines react reversibly with CO₂ to form carbamic acid/carbamates. | pH Drift (acidification); "Ghost peaks" in LC-MS; potential precipitation if solubility limit is crossed. |
| Trace Metals | Fenton Chemistry: Trace Fe²⁺ or Cu²⁺ (ppb levels) catalyze the formation of hydroxyl radicals from dissolved oxygen. | Rapid degradation even in "sealed" containers; non-linear degradation rates. |
| pH Environment | Protonation State: The free base is prone to oxidation. The diprotonated salt (pH < 4) is significantly more stable as the lone pair is occupied. | Precipitation (if pH > pKa2 ~9.8); increased degradation rates at neutral/basic pH. |
Troubleshooting Guide (Interactive)
Use this section to diagnose specific issues observed in your laboratory.
Issue 1: Solution has turned yellow or brown.
Diagnosis: Oxidative degradation (N-oxide or imine formation).
-
Immediate Action: Check the headspace of your storage container.[1] Was it air?
-
Root Cause: Secondary amines form colored radical intermediates (often quinoid-like species from the aromatic ring or conjugated imines) upon oxidation.
-
Corrective Protocol:
-
Purge: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolving the compound.
-
Additives: If compatible with your assay, add an antioxidant. Ascorbic acid (0.1%) or Sodium Metabisulfite are effective for amines.
-
Container: Switch to amber glass to prevent photo-initiated radical formation.
-
Issue 2: "Ghost Peaks" appearing in HPLC/LC-MS.
Diagnosis: Carbamate formation or salt disproportionation.
-
Immediate Action: Acidify your sample immediately before injection.
-
Root Cause: The secondary amine reacts with CO₂ in the air. In LC-MS, carbamates often decompose in the source, leading to confusing mass spectra, or elute as distinct peaks in basic mobile phases.
-
Corrective Protocol:
-
Mobile Phase: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid or TFA). This forces the decarboxylation of the carbamate back to the parent amine.
-
Sample Prep: Dilute samples in 0.1 N HCl rather than neutral water/methanol.
-
Issue 3: Precipitation or Cloudiness.
Diagnosis: pH drift leading to Free Base formation.
-
Immediate Action: Measure pH.
-
Root Cause: 1-[(3,5-Dimethylphenyl)methyl]piperazine is lipophilic. Its Dihydrochloride salt is water-soluble, but the Free Base is sparingly soluble. If the solution absorbs CO₂ (acidic) or leaches alkali from glass, the pH shifts. However, the most common cause is simply the pH rising above the pKa of the piperazine nitrogen (~9.8), causing the free base to crash out.
-
Corrective Protocol:
-
Buffer: Do not use unbuffered water. Use a Phosphate or Citrate buffer at pH 3.0–5.0.
-
Solvent: Add a co-solvent like DMSO or Acetonitrile (10-20%) to maintain solubility of the free base if working at neutral pH.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing stability failures.
Caption: Decision tree for diagnosing solution instability of 1-[(3,5-Dimethylphenyl)methyl]piperazine.
Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol to ensure maximum shelf-life (3–6 months at -20°C).
-
Solvent Prep: Take 10 mL of HPLC-grade water. Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen (DO).
-
Acidification: Add Formic Acid to achieve a concentration of 0.1% v/v (approx pH 2.7). Rationale: Protonating the amine blocks the lone pair from oxidative attack.
-
Weighing: Weigh the 1-[(3,5-Dimethylphenyl)methyl]piperazine (Salt form preferred). If using Free Base (oil/waxy solid), dissolve first in 100 µL DMSO.
-
Dissolution: Add the solid/DMSO concentrate to the sparged acidic water.
-
Storage: Aliquot into amber glass vials (silanized glass is preferred to prevent adsorption). Fill headspace with Argon before capping.
-
Temp: Store at -20°C or -80°C.
Protocol B: Oxidative Stress Test (Validation)
Use this to validate if your specific assay conditions are causing degradation.
-
Control: Prepare solution in degassed buffer.
-
Stress: Prepare solution in 3% Hydrogen Peroxide (H₂O₂).
-
Incubation: Hold both at Room Temperature for 4 hours.
-
Analysis: Run HPLC.
-
Result: If the H₂O₂ sample shows new peaks at Relative Retention Time (RRT) < 1.0 (more polar), your compound is sensitive to oxidation. You must use antioxidants in your final formulation.
-
Mechanistic Insight: Degradation Pathways
Understanding the chemistry allows for better prediction of impurities.
Caption: Primary degradation pathways. Note that Benzylic Imine hydrolysis leads to 3,5-dimethylbenzaldehyde and piperazine.
References
-
PubChem. (n.d.). 1-Benzylpiperazine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]
- Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
- Rochelle, G. T. (2011). Amine Scrubbing for CO2 Capture. Science.
-
NIST Chemistry WebBook. (2025).[2] 1-Benzylpiperazine Spectral Data. National Institute of Standards and Technology.[2][3] Retrieved February 13, 2026, from [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for stress testing protocols).
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-[(3,5-Dimethylphenyl)methyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. 1-[(3,5-Dimethylphenyl)methyl]piperazine is a substituted piperazine, a scaffold frequently encountered in pharmacologically active compounds due to its favorable physicochemical properties and ability to interact with various biological targets. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[(3,5-Dimethylphenyl)methyl]piperazine, comparing its spectral features with structurally related analogues to provide a comprehensive understanding of its spectroscopic signature.
Predicted ¹H and ¹³C NMR Spectral Data for 1-[(3,5-Dimethylphenyl)methyl]piperazine
Due to the absence of a publicly available, fully assigned spectrum for 1-[(3,5-Dimethylphenyl)methyl]piperazine, this guide presents a detailed prediction based on the analysis of its structural components: the 3,5-dimethylphenyl group, the benzylic methylene bridge, and the piperazine ring. This predictive approach, grounded in the established principles of NMR spectroscopy and data from analogous structures, serves as a robust framework for spectral interpretation.
¹H NMR Spectral Analysis
The proton NMR spectrum of 1-[(3,5-Dimethylphenyl)methyl]piperazine is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating nature of the two methyl groups on the aromatic ring and the overall molecular geometry.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-[(3,5-Dimethylphenyl)methyl]piperazine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (positions 2, 6) | ~6.90 | Singlet (s) | 2H | Due to the symmetrical substitution pattern, these two aromatic protons are chemically equivalent. |
| Ar-H (position 4) | ~6.85 | Singlet (s) | 1H | This proton is situated between the two methyl groups. |
| -CH ₂-Ar | ~3.45 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing nitrogen atom. |
| Piperazine -CH ₂- (positions 2', 6') | ~2.60 | Triplet (t) | 4H | Protons adjacent to the benzylic nitrogen. |
| Piperazine -CH ₂- (positions 3', 5') | ~2.90 | Triplet (t) | 4H | Protons adjacent to the secondary amine. |
| Piperazine NH | ~1.70 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton can be variable and concentration-dependent. |
| Ar-CH ₃ | ~2.25 | Singlet (s) | 6H | The two methyl groups on the aromatic ring are equivalent. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals reflects the symmetry of the structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[(3,5-Dimethylphenyl)methyl]piperazine
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Ar-C (positions 1) | ~138.0 | Quaternary carbon attached to the benzylic CH₂ group. |
| Ar-C (positions 3, 5) | ~137.5 | Quaternary carbons bearing the methyl groups. |
| Ar-C (positions 2, 6) | ~128.5 | Aromatic CH carbons. |
| Ar-C (position 4) | ~126.0 | Aromatic CH carbon. |
| -C H₂-Ar | ~63.0 | Benzylic carbon, shifted downfield by the adjacent nitrogen. |
| Piperazine -C H₂- (positions 2', 6') | ~53.0 | Carbons adjacent to the benzylic nitrogen. |
| Piperazine -C H₂- (positions 3', 5') | ~45.0 | Carbons adjacent to the secondary amine. |
| Ar-C H₃ | ~21.0 | Methyl carbons on the aromatic ring. |
Comparative Spectral Analysis
To contextualize the predicted spectral data, a comparison with structurally similar molecules is invaluable. We will consider 1-benzylpiperazine and m-xylene as key comparators.
Comparison with 1-Benzylpiperazine
1-Benzylpiperazine lacks the two methyl groups on the phenyl ring. This structural difference leads to predictable variations in their NMR spectra.
-
¹H NMR: In 1-benzylpiperazine, the aromatic protons exhibit a more complex multiplet pattern, typically in the range of 7.2-7.4 ppm, due to the absence of the simplifying symmetry present in the 3,5-dimethylphenyl derivative.[1][2] The benzylic and piperazine protons will have similar chemical shifts to our target molecule.
-
¹³C NMR: The aromatic region of the ¹³C NMR spectrum of 1-benzylpiperazine will show four signals for the phenyl group (ipso, ortho, meta, and para carbons), in contrast to the predicted four signals for the symmetrically substituted ring in our target molecule.[3]
Comparison with m-Xylene
m-Xylene represents the aromatic portion of our target molecule. Its NMR spectrum provides a baseline for the chemical shifts of the 3,5-dimethylphenyl group.
-
¹H NMR: The aromatic protons of m-xylene show a singlet for the proton at position 2 and a multiplet for the protons at positions 4, 5, and 6, typically around 7.0-7.1 ppm.[4][5][6] The methyl protons resonate around 2.3 ppm.[4]
-
¹³C NMR: The ¹³C NMR spectrum of m-xylene displays five signals, corresponding to the two methyl carbons, the two quaternary carbons to which they are attached, the carbon at position 2, the carbons at positions 4 and 6, and the carbon at position 5.[7][8][9][10]
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
The following provides a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.[11][12][13][14][15][16]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
2. Instrument Setup:
- Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.
3. ¹H NMR Acquisition:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a standard 90° pulse sequence.
- Set the number of scans (e.g., 8 or 16 for a concentrated sample).
- Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. ¹³C NMR Acquisition:
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- Use a standard proton-decoupled pulse sequence.
- The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).
- The relaxation delay (D1) is typically set to 2 seconds.
5. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Pick the peaks in both ¹H and ¹³C spectra.
Visualizing Molecular Structure and Spectral Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Molecular structure and its correlation to ¹H and ¹³C NMR signals.
Caption: Workflow for NMR spectral acquisition and analysis.
Conclusion
The detailed ¹H and ¹³C NMR spectral interpretation of 1-[(3,5-Dimethylphenyl)methyl]piperazine, supported by comparative analysis with structurally related compounds, provides a robust guide for its characterization. Understanding the subtle shifts and coupling patterns is crucial for confirming the identity and purity of this and similar compounds in a research and development setting. The provided experimental protocols and workflow diagrams serve as practical tools for researchers to confidently acquire and interpret their own NMR data.
References
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
m-Xylene | C8H10 | CID 7929. PubChem. [Link]
-
How many signals are expected in the 13C NMR spectra of o-, m- and p-xylene, and why?. Quora. [Link]
-
1-Benzylpiperazine | C11H16N2 | CID 75994. PubChem. [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv. [Link]
-
How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. [Link]
-
Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Which isomer(s) of xylene (below) will exhibit 3 peaks in the ^{1}H\ NMR spectrum?. Study.com. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]
-
BENZYLPIPERAZINE. SWGDrug. [Link]
-
Basic Practical NMR Concepts. Michigan State University. [Link]
-
1-(2-Dibenzylaminoethyl)-4-benzylpiperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
-
1-Benzylpiperazine. NIST WebBook. [Link]
-
1-(3,5-Dimethylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Xylene(108-38-3) 1H NMR spectrum [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US [thermofisher.com]
- 7. m-Xylene(108-38-3) 13C NMR spectrum [chemicalbook.com]
- 8. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. sc.edu [sc.edu]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Structure-activity relationship (SAR) comparison of 1-[(3,5-Dimethylphenyl)methyl]piperazine vs BZP
Structure-Activity Relationship (SAR) Comparison: 1-[(3,5-Dimethylphenyl)methyl]piperazine vs. Benzylpiperazine (BZP)
Executive Summary
This technical guide provides a comparative structural and pharmacological analysis of Benzylpiperazine (BZP) and its dimethylated analogue, 1-[(3,5-Dimethylphenyl)methyl]piperazine (referred to herein as 3,5-DMBZP ). While BZP is a well-characterized monoamine releaser with a history of clinical investigation and recreational abuse, 3,5-DMBZP represents a specific regioisomer within the "substituted benzylpiperazine" class. This guide explores how the addition of methyl groups at the meta (3,5) positions alters the physicochemical properties, metabolic stability, and monoaminergic signaling potential of the scaffold.
Chemical Structure & Physicochemical Properties
The core pharmacophore for both compounds is the N-benzylpiperazine skeleton. The structural divergence lies entirely in the substitution pattern of the aromatic ring.
| Feature | Benzylpiperazine (BZP) | 1-[(3,5-Dimethylphenyl)methyl]piperazine (3,5-DMBZP) |
| IUPAC Name | 1-Benzylpiperazine | 1-(3,5-Dimethylbenzyl)piperazine |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₃H₂₀N₂ |
| Molar Mass | 176.26 g/mol | 204.31 g/mol |
| Substituents | Unsubstituted Phenyl Ring | 3,5-Dimethyl substitution (Meta positions) |
| Calc. LogP | ~1.3 - 1.5 | ~2.2 - 2.4 (Increased Lipophilicity) |
| Electronic Effect | Neutral aromatic ring | Electron-donating (+I effect of methyls) |
Visualizing the Structural Divergence
The following diagram illustrates the structural relationship and the steric impact of the 3,5-dimethyl substitution.
Figure 1: Structural evolution from BZP to 3,5-DMBZP showing key physicochemical shifts.
Pharmacodynamics & SAR Analysis
The structure-activity relationship (SAR) of benzylpiperazines is defined by their interaction with Monoamine Transporters (MATs). BZP acts primarily as a non-selective releaser of dopamine (DA) and norepinephrine (NE), with weaker effects on serotonin (5-HT).
The Role of the Benzyl Substituent
-
BZP (Unsubstituted): The benzyl moiety fits into the hydrophobic pocket of the transporter (DAT/NET). The lack of substitution allows for optimal conformational flexibility, leading to potency in the range of amphetamine (roughly 10% potency of d-amphetamine).
-
3,5-DMBZP (Meta-Substitution):
-
Steric Bulk: The 3,5-dimethyl pattern introduces steric bulk at the meta positions. In phenylpiperazines (e.g., mCPP), meta substitution favors 5-HT interactions. However, in benzylpiperazines, large meta substituents can clash with the transporter binding site, potentially reducing potency compared to the parent BZP.
-
Selectivity Shift: Methylation generally increases selectivity for NE uptake inhibition over DA release. The 3,5-dimethyl analogue is predicted to retain stimulant properties but with a shifted ratio of NE:DA release, potentially resulting in more peripheral sympathomimetic effects (cardiovascular strain) relative to central euphoria.
-
Comparative Transporter Activity
Note: Values for 3,5-DMBZP are extrapolated from homologous methyl-benzylpiperazine data (e.g., MBZP) where direct experimental Ki is unavailable in public literature.
| Target | BZP Activity Profile | 3,5-DMBZP Predicted Profile | Mechanism |
| DAT (Dopamine) | Releaser (EC50 ~175 nM) | Partial Releaser / Inhibitor | Substrate-induced reversal of transport. 3,5-Me groups may hinder translocation. |
| NET (Norepinephrine) | Releaser (EC50 ~38 nM) | Potent Releaser | High affinity likely retained; increased lipophilicity aids membrane penetration. |
| SERT (Serotonin) | Weak Releaser (EC50 >1000 nM) | Moderate Affinity | Meta substitution often enhances SERT binding (similar to TFMPP), suggesting 3,5-DMBZP may have higher serotonergic activity than BZP. |
Metabolic Pathways & Pharmacokinetics
The introduction of methyl groups significantly alters the metabolic fate of the molecule.
-
BZP Metabolism: Primarily aromatic hydroxylation (to 4-OH-BZP) and N-dealkylation.
-
3,5-DMBZP Metabolism: The methyl groups act as "soft spots" for metabolic oxidation.
-
Benzylic Oxidation: The methyl groups are rapidly oxidized by CYP450 enzymes to hydroxymethyl (-CH₂OH) and subsequently carboxylic acid (-COOH) metabolites.
-
Ring Hydroxylation: Steric hindrance at the 3 and 5 positions forces hydroxylation to the 4-position (para) or 2-position (ortho).
-
Metabolic Pathway Diagram
Figure 2: Divergent metabolic pathways for 3,5-DMBZP highlighting methyl group oxidation.
Experimental Protocols
To ensure scientific integrity, the following protocols describe the synthesis and forensic differentiation of these compounds.
Protocol A: Synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Rationale: This protocol uses a standard S_N2 nucleophilic substitution. Excess piperazine is used to prevent the formation of the bis-alkylated byproduct (N,N'-bis(3,5-dimethylbenzyl)piperazine).
-
Reagents:
-
3,5-Dimethylbenzyl chloride (1.0 eq)
-
Piperazine anhydrous (5.0 eq) - Large excess is critical.
-
Solvent: Acetonitrile (ACN) or Ethanol.
-
Base: Potassium Carbonate (K₂CO₃).[1]
-
-
Procedure:
-
Dissolve piperazine (5 eq) in refluxing ACN.
-
Add K₂CO₃ (2 eq) to the solution.
-
Add 3,5-Dimethylbenzyl chloride (1 eq) dropwise over 30 minutes to the refluxing mixture.
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:NH₄OH 95:5).
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Purification: Dissolve residue in dilute HCl (pH 2). Wash with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with Dichloromethane (DCM).
-
Salt Formation: Bubble dry HCl gas through the DCM layer to precipitate 3,5-DMBZP·2HCl.
-
Protocol B: Forensic Differentiation (GC-MS)
Rationale: 3,5-DMBZP is isobaric with 3,4-DMBZP and 2,4-DMBZP. Mass spectrometry alone often yields identical fragments (m/z 91, 134). Chromatographic separation is required.
-
Derivatization:
-
React the sample with Pentafluoropropionic anhydride (PFPA) .[2] This acylates the secondary amine of the piperazine ring.
-
Incubate at 60°C for 20 minutes.
-
-
GC Parameters:
-
Column: Rtx-5MS (30m x 0.25mm x 0.25µm).
-
Temp Program: 100°C (1 min) → 15°C/min → 280°C.
-
-
Differentiation:
-
3,5-Isomer: Elutes later than the 2,x-isomers due to symmetry and lack of "ortho effect" steric shielding.
-
Key Ion: Look for the molecular ion of the derivative. The fragmentation pattern will be dominated by the substituted tropylium ion (m/z 119 for dimethylbenzyl).
-
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link
-
Abdel-Hay, K. M. (2012). "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Dissertations. Link
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[3] Current Drug Metabolism. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "BZP and other piperazines drug profile." Link
-
Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in biological specimens by GC-MS." Journal of Chromatography B. Link
Sources
Comparative Validation Guide: Elemental Analysis for 1-[(3,5-Dimethylphenyl)methyl]piperazine Purity
Executive Summary & Scientific Rationale
In the development of pharmaceutical intermediates, 1-[(3,5-Dimethylphenyl)methyl]piperazine (hereafter referred to as DMP-P ) serves as a critical pharmacophore. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for detecting organic impurities, it suffers from a critical blind spot: it cannot detect "invisible" contaminants such as inorganic salts, moisture, and occluded solvents that do not absorb UV light.
This guide argues that Elemental Analysis (CHN Combustion) is not merely an archaic confirmation tool but a primary validation method for DMP-P. Because piperazine derivatives are basic, hygroscopic, and prone to forming carbamates upon exposure to atmospheric CO₂, EA provides the only "total composition" metric that validates the salt stoichiometry and absolute purity required for reference standards.
Comparative Methodological Landscape
To validate DMP-P, researchers must choose between orthogonal techniques. The following table contrasts Elemental Analysis with its primary alternatives, highlighting why EA is indispensable for this specific molecule.
| Feature | Elemental Analysis (CHN) | HPLC-UV/MS | Quantitative NMR (qNMR) | Thermogravimetric Analysis (TGA) |
| Primary Detection | Total % Carbon, Hydrogen, Nitrogen | Organic impurities with chromophores | Structure & molar ratio of protons | Volatiles (Solvents/Water) |
| Blind Spots | Isomers (same formula) | Inorganic salts, Moisture, Non-UV active solvents | Paramagnetic impurities, low sensitivity | Non-volatile inorganics |
| DMP-P Specificity | High: Validates N-content (critical for amine purity) | Medium: Excellent for synthesis side-products | High: Can quantify residual solvent peaks | Medium: Confirms moisture only |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) | 5–10 mg (Destructive) |
| Data Output | Mass fraction (%) | Area % (Relative purity) | Weight % (Absolute purity) | Weight % (Loss on drying) |
| Verdict | Gold Standard for Stoichiometry | Gold Standard for Organic Purity | Excellent Orthogonal Check | Supplementary |
Strategic Validation Logic
The following decision tree illustrates when to deploy EA in the DMP-P workflow. Note that EA is the "Gatekeeper" for Reference Standard certification.
Figure 1: The "Gatekeeper" workflow. HPLC clears organic side-products, but EA is required to clear the batch for absolute purity, detecting non-chromophoric mass.
Deep Dive: The Self-Validating Experimental Protocol
As a Senior Scientist, I emphasize that EA is prone to user error. The following protocol includes self-validating checkpoints to ensure data integrity.
The Molecule[2][3]
-
Target: 1-[(3,5-Dimethylphenyl)methyl]piperazine
-
Formula: C₁₃H₂₀N₂
-
Physical State: Typically a viscous oil or low-melting solid; often converted to HCl salt for stability. Note: This guide assumes the free base form.
Analytical Workflow (Combustion)[6][7]
Equipment: Flash 2000 or Elementar vario (Dynamic Flash Combustion).
Step-by-Step Protocol:
-
System Blanking (Self-Validation 1):
-
Run 3 empty tin capsules.
-
Criterion: Nitrogen background must be < 0.02%. If higher, check for atmospheric leaks (O-rings).
-
-
K-Factor Calibration:
-
Standard: Acetanilide (C₈H₉NO) or Sulfanilamide .
-
Why? Acetanilide has a C/N ratio similar to pharmaceuticals.
-
Run 3 replicates. RSD must be < 0.1%.
-
-
Sample Preparation (The Critical Step):
-
Drying: DMP-P is a secondary amine and is hygroscopic . Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours prior to weighing.
-
Weighing: Use a microbalance (readability 0.001 mg). Target mass: 2.0 – 3.0 mg.
-
Encapsulation: Use tin capsules. Fold tightly to exclude air (which contains N₂).
-
Tip: If the sample is an oil, use a liquid injection autosampler or adsorb onto Chromosorb W (requires blank correction).
-
-
Combustion:
-
Temp: 950°C (Reactor) / 1050°C (Flash).
-
Oxygen Injection: 5 seconds (ensure excess O₂ for complete oxidation of the aromatic ring).
-
-
Detection:
Figure 2: The Dynamic Flash Combustion process. Note the Reduction step is critical for converting Nitrogen oxides back to N₂ for quantification.
Data Interpretation & Validation Criteria
To validate the purity, we compare the Experimental (Found) values against the Theoretical (Calc) values.
Theoretical Calculation (C₁₃H₂₀N₂)
-
Carbon: (13 × 12.011) / 204.31 = 76.42%
-
Hydrogen: (20 × 1.008) / 204.31 = 9.87%
-
Nitrogen: (2 × 14.007) / 204.31 = 13.71%
Acceptance Criteria
Per ICH and standard publication guidelines (e.g., J. Med. Chem):
-
Pass: Found values within ± 0.4% of Theoretical.
-
Fail: Deviation > 0.4%.
Troubleshooting Failure Modes (The "Why")
The following table helps diagnose why a batch might fail, which HPLC often misses.
| Scenario | %C (Found) | %H (Found) | %N (Found) | Diagnosis | Remediation |
| Pass | 76.35 | 9.90 | 13.68 | Pure Compound | Release batch. |
| Fail 1 | 74.10 (↓) | 9.50 (↓) | 12.80 (↓) | Inorganic Contamination (e.g., Silica, Na₂SO₄) | Filter warm solution; check ash content. |
| Fail 2 | 75.80 (↓) | 10.10 (↑) | 13.40 (↓) | Moisture (Water) . Water has 11% H, 0% C/N. | Dry under high vacuum at 50°C. |
| Fail 3 | 73.50 (↓) | 9.20 (↓) | 12.50 (↓) | Dichloromethane (DCM) trapped. | Extended drying; switch to Ether/Hexane. |
| Fail 4 | 75.10 (↓) | 9.80 (~) | 13.10 (↓) | Carbamate Formation . Piperazines absorb CO₂ from air. | Store under Argon/Nitrogen. Repurify. |
Scientist's Note: Scenario 4 is specific to piperazines. If your Carbon is low but Hydrogen is normal, and Nitrogen is low, the molecule may have reacted with atmospheric CO₂ to form a semi-stable carbamate species, disrupting the mass balance.
References
-
ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[5] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. Link (Context on orthogonal validation).
-
Thermo Fisher Scientific. FlashSmart Elemental Analyzer Reference Guide. (Standard industry protocol for CHNS combustion). Link
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
- 1. 1-Benzyl-cis-3,5-dimethylpiperazine | 55115-99-6 [amp.chemicalbook.com]
- 2. (3S,5S)-1-Benzyl-3,5-Dimethyl-Piperazine | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 3. spectro-lab.pl [spectro-lab.pl]
- 4. measurlabs.com [measurlabs.com]
- 5. particle.dk [particle.dk]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation Guide: Mass Fragmentation of 1-[(3,5-Dimethylphenyl)methyl]piperazine
Executive Summary
1-[(3,5-Dimethylphenyl)methyl]piperazine (often abbreviated as 3,5-DMBP) is a structural analog of Benzylpiperazine (BZP).[1] In forensic and pharmaceutical analysis, validating this specific isomer is a challenge due to the existence of multiple positional isomers (e.g., 2,4-DMBP, 3,4-DMBP) which share identical molecular weights (
This guide provides a definitive technical framework for validating 3,5-DMBP. It moves beyond basic spectral matching to explain the mechanistic fragmentation pathways and establishes a multi-tiered protocol for distinguishing this compound from its isobaric equivalents.
Part 1: Structural Analysis & Fragmentation Mechanics[1]
The Molecule[1][2]
-
IUPAC Name: 1-[(3,5-Dimethylphenyl)methyl]piperazine[1]
-
Molecular Formula:
[1] -
Exact Mass: 204.1626 Da[1]
-
Core Moiety: Piperazine ring attached to a 3,5-dimethyl-substituted benzyl group.[1]
Fragmentation Pathway (EI Source)
In an Electron Ionization (70 eV) source, the fragmentation is driven by the stability of the aromatic system.[1] The primary cleavage site is the
-
Benzylic Cleavage (Primary Pathway): The ionization of the nitrogen lone pair triggers an
-cleavage (or inductive cleavage), severing the benzyl-piperazine bond.[1] -
Tropylium Ion Formation: The resulting benzyl carbocation undergoes ring expansion to form a stable tropylium ion.[1] For 3,5-DMBP, the addition of two methyl groups (+28 Da) shifts the classic benzyl fragment from
91 to 119 .[1] -
Piperazine Ring Degradation: The piperazine moiety typically degrades into smaller amine fragments, most notably
56 ( ), via internal ring cleavage.[1]
Visualization: Fragmentation Mechanism
The following diagram details the specific mass shifts that distinguish 3,5-DMBP from the parent BZP molecule.
Caption: Figure 1. Mechanistic fragmentation pathway of 3,5-DMBP showing the origin of the diagnostic m/z 119 base peak.
Part 2: Comparative Analysis & Isomer Differentiation
The "Performance" of a mass spectrometry method is defined by its specificity. While MS easily distinguishes 3,5-DMBP from BZP, it struggles to differentiate 3,5-DMBP from its positional isomers (e.g., 2,4-DMBP).
Target vs. Alternatives
| Feature | Target: 3,5-DMBP | Alternative: BZP | Alternative: 2,4-DMBP (Isomer) |
| Molecular Ion ( | 204 | 176 | 204 (Identical) |
| Base Peak (100%) | 119 (Dimethylbenzyl) | 91 (Benzyl) | 119 (Dimethylbenzyl) |
| Secondary Ions | 56, 85 | 56, 91 | 56, 85 |
| Differentiation Strategy | N/A | Mass Shift (+28 Da) | Retention Time (RT) or IR |
The "Isomer Trap"
Warning: Relying solely on the mass spectrum for validation will lead to false positives. The 2,4-, 2,5-, and 3,4-dimethyl isomers produce virtually identical EI spectra because the methyl positions on the aromatic ring do not significantly alter the stability of the tropylium ion formed in the vacuum of the MS source.
Validation Protocol: To scientifically validate 3,5-DMBP, you must use Orthogonal Selectivity :
-
Chromatographic Resolution: The 3,5-isomer typically elutes later than ortho-substituted isomers on non-polar columns (e.g., DB-5MS) due to steric freedom, but this requires a reference standard for confirmation.[1]
-
Infrared Spectroscopy (GC-IRD): This is the gold standard.[1] The substitution pattern (meta-meta) creates a unique "fingerprint" in the 600–900 cm⁻¹ region that MS cannot see.
Part 3: Experimental Protocols
Protocol A: GC-MS (Structural Identification)
Best for: Initial screening and library matching.[1]
Instrument Parameters:
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Injection: Splitless, 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 300°C (hold 5 min). -
Source Temp: 230°C.
-
Ionization: EI, 70 eV.[1]
Data Interpretation:
-
Check for Molecular Ion at m/z 204 .[1]
-
Confirm Base Peak at m/z 119 .[1]
-
Verify absence of m/z 135 (indicative of methoxy- variants, often confused with dimethyl).[1]
-
Critical Step: Compare Retention Time (RT) against a certified 3,5-DMBP standard.
Protocol B: LC-MS/MS (Quantification & High Sensitivity)
Best for: Biological matrices (blood/urine) and trace analysis.[1]
Methodology:
Electrospray Ionization (ESI) produces a protonated molecular ion
-
Precursor Ion: m/z 205.2 (
)[1] -
Primary Transition (Quantifier):
(Collision Energy: ~20-25 eV).[1] -
Secondary Transition (Qualifier):
.[1]
Analytical Workflow Diagram
Caption: Figure 2. Decision tree for distinguishing 3,5-DMBP from BZP and other isobaric impurities.
References
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Source: National Institutes of Health (PubMed) URL:[1][Link]
-
Clandestine synthesis routes for benzylpiperazine salts (Fragmentation Analysis). Source: ResearchGate URL:[1][4][Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Source: Journal of Chinese Mass Spectrometry Society URL:[1][Link][1]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Source: MDPI (Molecules) URL:[Link][1]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Comparison Guide: Extraction Efficiency for Piperazine Derivatives in Biological Matrices
Executive Summary
Piperazine derivatives (e.g., cetirizine, clozapine, 1-benzylpiperazine) represent a unique challenge in bioanalysis due to their dual-nitrogen heterocyclic structure. They function as polar bases with high water solubility and pKa values typically ranging between 8.0 and 10.0.
The Verdict: While Liquid-Liquid Extraction (LLE) remains a cost-effective legacy method, it frequently suffers from poor recovery for the most polar metabolites. Protein Precipitation (PP) is viable only for high-concentration screening due to significant ion suppression. Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior methodology, offering the highest recovery (>90%) and cleanest extracts by leveraging the analyte's distinct cationic charge for rigorous matrix removal.
The Physicochemical Challenge
To select the correct extraction method, one must understand the molecule's behavior in solution.[1] Piperazines are diprotic bases .
-
N1 (Secondary/Tertiary Amine): Typically pKa ≈ 9.0–10.0 (Dominant positive charge at physiological pH).
-
N4 (Tertiary Amine): Typically pKa ≈ 5.0–6.0.
Implication: At blood pH (7.4), piperazine derivatives are predominantly singly charged cations.
-
Reversed-Phase (C18) Failure: Because they are charged, they are too polar to retain well on standard C18 silica, often eluting in the void volume with salts and phospholipids.
-
LLE Difficulty: To extract them into an organic layer (e.g., hexane/ethyl acetate), you must adjust the sample pH to >11.0 to neutralize the molecule. However, at this high pH, many biological matrices form emulsions or degrade labile metabolites.
Comparative Analysis of Extraction Methodologies
The following data represents aggregated performance metrics from bioanalytical validation studies for a representative piperazine derivative (e.g., 1-benzylpiperazine) in human plasma.
Table 1: Performance Metrics Comparison
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Primary Mechanism | Solubility crash (Acetonitrile/MeOH) | Partitioning (LogP driven) | Ionic Interaction + Hydrophobicity |
| Recovery (%) | > 95% (High but dirty) | 50% – 75% (Variable) | 90% – 100% (Consistent) |
| Matrix Effect (ME) | High Suppression (> 20%) | Moderate (< 10%) | Negligible (< 2%) |
| Sensitivity (LOQ) | ng/mL range | Low pg/mL range | Ultra-low pg/mL range |
| Throughput | High | Low (Manual interface transfer) | High (Automatable 96-well) |
| Cost per Sample | $ |
Deep Dive: Why Methods Fail or Succeed
A. Protein Precipitation (The "Dirty" Approach)
-
Protocol: Add 3:1 Acetonitrile to Plasma → Vortex → Centrifuge.
-
Why it fails: PP removes proteins but leaves behind phospholipids (phosphatidylcholines). These lipids co-elute with piperazines in LC-MS/MS, causing massive ion suppression (signal loss).
-
Use Case: Rapid toxicology screening where sensitivity is not critical.
B. Liquid-Liquid Extraction (The pH Trap)
-
Protocol: Adjust Plasma pH to 12 → Add MTBE/Hexane → Shake → Freeze/Decant → Evaporate.
-
Why it struggles: Piperazines are often too polar even when neutral. To force them into the organic layer, you need aggressive non-polar solvents, but polar metabolites (e.g., N-oxides) will refuse to partition, leading to poor metabolic coverage.
-
Use Case: When cost is the primary driver and metabolites are non-polar.
C. Mixed-Mode Cation Exchange (The Gold Standard)
-
Mechanism: The sorbent contains both alkyl chains (C8/C18) and sulfonic acid groups (-SO3H).
-
The "Lock and Key" Step: You load the sample at acidic pH. The positively charged piperazine binds ionically to the sulfonate group.
-
The "Rigorous Wash": Because the drug is locked by charge, you can wash the cartridge with 100% Methanol . This removes all neutral interferences (fats, sterols) without losing the drug.
-
Elution: You release the drug by neutralizing the sorbent or the drug (using 5% Ammonium Hydroxide in Methanol).
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting an extraction method based on the specific properties of the piperazine derivative.
Figure 1: Decision matrix for selecting extraction methodologies based on analyte polarity and sensitivity requirements.
Detailed Protocol: Mixed-Mode Cation Exchange (MCX)
This protocol is optimized for 96-well plate automation but can be adapted for single cartridges. It utilizes a polymeric strong cation exchange sorbent (e.g., Oasis MCX or Strata-X-C).
Reagents Required:
-
Loading Buffer: 2% Phosphoric Acid in Water (pH ~2).
-
Wash Solvent 1: 2% Formic Acid in Water.
-
Wash Solvent 2: 100% Methanol (The "Interference Killer").
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 100 µL of Plasma.
-
Add 100 µL of Loading Buffer (Acidifies plasma to pH < 4, ensuring piperazine is fully protonated/charged).
-
Add Internal Standard (Deuterated Piperazine). Vortex.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Load:
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid.
-
Purpose: Removes proteins and salts.
-
-
Wash 2 (Organic - CRITICAL STEP):
-
1 mL 100% Methanol.
-
Purpose: Because the piperazine is ionically bound, it will not elute with methanol. This step washes away phospholipids and neutral hydrophobic interferences that cause matrix effects.
-
-
Elution:
-
Post-Processing:
-
Evaporate to dryness under Nitrogen (40°C).
-
Reconstitute in Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
-
Visualizing the MCX Mechanism
Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange.
References
-
BenchChem. (2025).[5] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from
-
Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from
-
Biotage. (2023).[6] When should I choose a mixed-mode SPE? Retrieved from
-
Matuszewski, B. K., et al. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids. Analytical Chemistry. Retrieved from
-
Waters Corporation. A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine, a substituted piperazine derivative. The procedures outlined herein are grounded in established safety protocols, regulatory compliance, and a fundamental understanding of the compound's chemical nature, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Chemical Rationale
1-[(3,5-Dimethylphenyl)methyl]piperazine (CAS No. 105907-65-1) is classified as a hazardous substance. Its primary risks, as identified in its Safety Data Sheet (SDS), include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The piperazine moiety itself is known to cause severe skin burns and eye damage, and can be a skin sensitizer.[1][2][3] The aromatic amine component of the molecule also warrants careful handling, as this class of compounds can have various toxicological effects.[4] Therefore, treating this compound with a high degree of caution is paramount. The disposal procedures are designed to mitigate these risks by preventing uncontrolled release and ensuring the compound is handled by qualified professionals.
| Hazard Classification | GHS Hazard Statement | NFPA Rating | HMIS Rating |
| Skin Irritation | H315 | Health: 2 | Health: 2 |
| Eye Irritation | H319 | Fire: 0 | Fire: 0 |
| Respiratory Irritation | H335 | Reactivity: 0 | Reactivity: 0 |
| Source: [1] |
Immediate Safety and Handling Protocols
Before beginning any work with 1-[(3,5-Dimethylphenyl)methyl]piperazine, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to the following Personal Protective Equipment (PPE) standards is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: A lab coat or chemical-resistant apron is required.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]
Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][7][8]
Step 1: Waste Segregation
-
Do not mix 1-[(3,5-Dimethylphenyl)methyl]piperazine waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[6]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[9]
Step 2: Container Management
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[9] The original product container is often a suitable choice for waste accumulation.[10]
-
The container must be in good condition, with no leaks or visible damage.[9]
-
Label the waste container clearly and accurately with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "1-[(3,5-Dimethylphenyl)methyl]piperazine"
-
The associated hazards (e.g., "Irritant," "Corrosive")[6]
-
The accumulation start date.
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3][6]
-
Ensure the storage of this waste complies with all institutional and local regulations regarding hazardous waste accumulation times and quantities.
Step 4: Arranging for Disposal
-
Disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine must be carried out by a licensed and certified hazardous waste disposal company.[2][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will have established procedures and approved vendors for this purpose.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and documented procedure and have the necessary training and equipment.[11]
Step 5: Handling Empty Containers
-
Empty containers that previously held 1-[(3,5-Dimethylphenyl)methyl]piperazine must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate a container, triple rinse it with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once triple-rinsed and air-dried in a fume hood, the container can typically be disposed of as non-hazardous waste. Be sure to remove or deface the original label. Always confirm this procedure with your institution's EHS department.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[10]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the material is volatile or creates dust, and if it is safe to do so, shut down any ignition sources.
-
Contact your institution's emergency response team or EHS department immediately.[5]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine.
Caption: Decision workflow for the disposal of 1-[(3,5-Dimethylphenyl)methyl]piperazine.
References
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]
-
United States Environmental Protection Agency. Wikipedia. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
EPA's Cradle-to-Grave Program. YouTube. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Standard Operating Procedures for Ethyleneimine. UCLA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu [bu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. mtu.edu [mtu.edu]
- 9. towson.edu [towson.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
